3-Benzo[1,3]dioxol-5-yl-benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-14(16)11-3-1-2-9(6-11)10-4-5-12-13(7-10)18-8-17-12/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYXCUZMLVHANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373483 | |
| Record name | 3-Benzo[1,3]dioxol-5-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24351-56-2 | |
| Record name | 3-Benzo[1,3]dioxol-5-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24351-56-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Benzodioxol-5-yl-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a primary synthetic pathway for 3-benzodioxol-5-yl-benzoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is primarily achieved through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes relevant quantitative data, and includes visualizations of the chemical processes.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most common and efficient method for the synthesis of 3-benzodioxol-5-yl-benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this specific synthesis, 3-bromobenzoic acid is coupled with (1,3-benzodioxol-5-yl)boronic acid.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzoic acid) to form a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species ((1,3-benzodioxol-5-yl)boronic acid) is transferred to the palladium center.[1]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, 3-benzodioxol-5-yl-benzoic acid, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Logical Reaction Workflow
The following diagram illustrates the logical progression from starting materials to the final product via the Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for the synthesis of 3-benzodioxol-5-yl-benzoic acid.
Suzuki-Miyaura Catalytic Cycle
The diagram below details the mechanistic steps of the palladium-catalyzed coupling process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 3-benzodioxol-5-yl-benzoic acid, adapted from established procedures for Suzuki-Miyaura couplings of 3-bromobenzoic acid.[1][2]
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
(1,3-Benzodioxol-5-yl)boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[1][2]
-
Solvent system (e.g., Toluene and Water, 4:1 ratio, 10 mL)[1] or neat water (5.0 mL)[2]
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
-
Round-bottomed flask
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine 3-bromobenzoic acid (1.0 mmol), (1,3-benzodioxol-5-yl)boronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and the base (3.0 mmol).[1][2]
-
Inert Atmosphere (if using organic solvent): Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent system. For aqueous conditions, add 5.0 mL of distilled water.[2] For a two-phase system, a mixture like 8 mL of toluene and 2 mL of water can be used.[1]
-
Reaction: Stir the mixture vigorously. For aqueous reactions at room temperature, stir for approximately 1.5 hours.[2] If heating is required (typical for toluene/water systems), heat the reaction mixture to 90-100 °C with vigorous stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an organic solvent was used, dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[1]
-
If the reaction was performed in water, a precipitate of the product may form. This can be filtered and washed with distilled water.[2] The product can then be dissolved in an organic solvent for further purification.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 3-benzodioxol-5-yl-benzoic acid.[1]
-
Quantitative Data
The following table summarizes the yields obtained from the Suzuki coupling reaction between 3-bromobenzoic acid and a selection of arylboronic acids under aqueous conditions at room temperature.[1] While the specific yield for (1,3-benzodioxol-5-yl)boronic acid is not provided in the source, the data for structurally similar arylboronic acids suggest that a high yield can be expected for this reaction.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
| 5 | 3,5-Difluorophenylboronic acid | 3-(3,5-Difluorophenyl)benzoic acid | Low Yield* |
*Note: Reactions with arylboronic acids containing multiple strongly electron-withdrawing groups have been observed to result in comparatively low yields under these specific conditions.[1] Optimization of reaction conditions may be necessary for such substrates.[1]
This technical guide provides a comprehensive framework for the synthesis of 3-benzodioxol-5-yl-benzoic acid. Researchers and drug development professionals can use this information to design and execute the synthesis of this and related biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method, and the provided protocols and data serve as a strong starting point for laboratory work.
References
An In-depth Technical Guide on the Chemical Properties of 3-Benzodioxol-5-yl-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-Benzodioxol-5-yl-benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document collates available data on its physical and spectral characteristics, outlines a plausible synthetic route, and discusses the current understanding of the biological activities of related compounds.
Core Chemical Properties
3-Benzodioxol-5-yl-benzoic acid, also known by its IUPAC name 3-(1,3-benzodioxol-5-yl)benzoic acid, is a biaryl carboxylic acid. Its structure features a benzoic acid moiety substituted with a benzodioxole group at the 3-position.[1] While extensive experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties can be inferred from computational data and comparison with analogous structures.
Table 1: Physicochemical Properties of 3-Benzodioxol-5-yl-benzoic Acid
| Property | Value | Source |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)benzoic acid | PubChem[1][2] |
| Synonyms | 3-(benzo[d][2][3]dioxol-5-yl)benzoic acid | PubChem[1][2] |
| CAS Number | 24351-56-2 | PubChem[1][2] |
| Molecular Formula | C₁₄H₁₀O₄ | PubChem[1][2] |
| Molecular Weight | 242.23 g/mol | PubChem[2] |
| XLogP3 | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 242.05790880 Da | PubChem[2] |
| Topological Polar Surface Area | 55.8 Ų | PubChem[2] |
Note: The properties listed above are computationally derived and sourced from PubChem.
Experimental Data
Solubility Profile
The solubility of carboxylic acids is pH-dependent. In its protonated form, 3-Benzodioxol-5-yl-benzoic acid is expected to have low solubility in water and higher solubility in organic solvents, a characteristic typical of benzoic acid and its derivatives.
Spectral Characterization
Detailed spectral data for 3-Benzodioxol-5-yl-benzoic acid is not widely published. However, the expected spectral characteristics can be predicted based on its structural motifs.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show signals corresponding to the protons on the benzoic acid ring, the benzodioxole ring, and the methylene bridge of the dioxole group. The aromatic region will likely display a complex pattern of multiplets.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will exhibit distinct signals for the carboxyl carbon, the aromatic carbons of both rings, and the methylene carbon of the dioxole group. The chemical shift of the carboxyl carbon is expected to be in the typical downfield region for carboxylic acids. For reference, the carboxyl carbon of benzoic acid appears at approximately 172.60 ppm in CDCl₃.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the carboxylic acid group. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3300-2500 cm⁻¹.[7][8]
-
A strong C=O stretching band for the carboxylic acid, typically around 1700-1680 cm⁻¹ for aryl carboxylic acids.[7]
-
C-O stretching and O-H bending vibrations.
Synthesis Methodology
A plausible and widely used method for the synthesis of 3-Benzodioxol-5-yl-benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1][9][10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 3-Benzodioxol-5-yl-benzoic acid via a Suzuki-Miyaura coupling reaction.
Diagram 1: Synthetic Workflow for 3-Benzodioxol-5-yl-benzoic Acid via Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
- 10. mdpi.com [mdpi.com]
3-Benzodioxol-5-yl-benzoic acid CAS number lookup
An In-Depth Technical Guide on 3-Benzodioxol-5-yl-benzoic acid
Introduction
3-Benzodioxol-5-yl-benzoic acid is an organic compound featuring a biphenyl-like scaffold, where a benzoic acid moiety is linked to a 1,3-benzodioxole group. The 1,3-benzodioxole functional group, also known as methylenedioxyphenyl, is a prominent structural motif found in numerous natural products (e.g., safrole, piperine) and synthetic compounds with significant biological activities. Its presence often imparts unique pharmacological properties, making it a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of 3-Benzodioxol-5-yl-benzoic acid, its chemical properties, a plausible synthetic route, and the broader biological context of benzodioxole derivatives for researchers and drug development professionals.
Compound Identification and Chemical Properties
The Chemical Abstracts Service (CAS) has assigned the number 24351-56-2 to 3-Benzodioxol-5-yl-benzoic acid.[1] A summary of its key computed chemical and physical properties is presented below.[1]
| Property | Value | Source |
| CAS Number | 24351-56-2 | EPA DSSTox; European Chemicals Agency (ECHA)[1] |
| Molecular Formula | C₁₄H₁₀O₄ | PubChem[1] |
| Molecular Weight | 242.23 g/mol | PubChem[1] |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)benzoic acid | Lexichem TK 2.7.0[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18[1] |
| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18[1] |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18[1] |
| Topological Polar Surface Area | 55.8 Ų | Cactvs 3.4.8.18[1] |
| Heavy Atom Count | 18 | PubChem[1] |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)C(=O)O | OEChem 2.3.0[1] |
Synthetic Pathway and Experimental Protocol
The synthesis of 3-Benzodioxol-5-yl-benzoic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is ideal for linking the two aromatic rings of the target molecule.
Caption: Proposed Suzuki coupling workflow for the synthesis of 3-Benzodioxol-5-yl-benzoic acid.
Detailed Experimental Protocol: Suzuki Coupling
Objective: To synthesize 3-Benzodioxol-5-yl-benzoic acid from 5-bromobenzo[d][2][3]dioxole and 3-carboxyphenylboronic acid.
Reagents and Materials:
-
3-Carboxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a 250 mL round-bottom flask, add 5-bromobenzo[d][2][3]dioxole, 3-carboxyphenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
To this stirred suspension, add the palladium catalyst, Pd(PPh₃)₄.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Benzodioxol-5-yl-benzoic acid.
Biological Activity and Drug Development Potential
The 1,3-benzodioxole moiety is a key pharmacophore in many biologically active molecules. Derivatives of this core structure have demonstrated a wide range of therapeutic potentials, making 3-Benzodioxol-5-yl-benzoic acid a compound of interest for further investigation and as a scaffold for new drug entities.
Antidiabetic Potential: Recent studies have focused on benzodioxole carboxamide derivatives as potential antidiabetic agents.[4] Certain compounds in this class have shown potent in vitro inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, compounds IIa and IIc from one study exhibited IC₅₀ values of 0.85 µM and 0.68 µM, respectively, against α-amylase.[4] Furthermore, these compounds displayed low cytotoxicity in normal cell lines, suggesting a favorable safety profile.[4] In vivo studies in streptozotocin-induced diabetic mice showed that compound IIc significantly reduced blood glucose levels, highlighting the potential of this scaffold in developing new antidiabetic drugs.[4]
Antimicrobial and Anticancer Activity: The benzodioxole structure is also associated with antimicrobial and anticancer properties.[2][5][6]
-
Antibacterial: A series of 5-(benzo[d][2][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives were synthesized and showed high activity against various Gram-positive and Gram-negative bacteria.[5]
-
Anticancer: Modifications to the 1,3-benzodioxole moiety of noscapine, a natural product with weak anti-mitotic activity, have led to potent cytotoxic agents against breast cancer (MCF-7) cells, with some analogues showing EC₅₀ values as low as 0.73 µM.[6] These compounds were found to inhibit tubulin polymerization.[6]
Auxin Receptor Agonism: In the field of agricultural science, 1,3-benzodioxole derivatives have been designed as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1).[7][8] Auxins are a class of plant hormones that regulate root growth. A derivative, named K-10 , demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa by enhancing auxin-related signaling responses.[7][8] This activity is mediated through the TIR1 signaling pathway.
Caption: Simplified TIR1 signaling pathway activated by a 1,3-benzodioxole derivative (K-10).
Conclusion
3-Benzodioxol-5-yl-benzoic acid, with its CAS number 24351-56-2, represents a valuable chemical entity rooted in the well-established biological significance of the 1,3-benzodioxole scaffold. Its straightforward synthesis via methods like the Suzuki coupling makes it an accessible starting point for chemical library development. The diverse biological activities exhibited by its derivatives—ranging from antidiabetic and anticancer to plant growth promotion—underscore the vast potential held within this structural class. For researchers in drug discovery and development, this compound and its analogues offer a promising platform for the design of novel therapeutics and agrochemicals.
References
- 1. 3-Benzo[1,3]dioxol-5-yl-benzoic acid | C14H10O4 | CID 2756678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid|CAS 1261894-05-6 [benchchem.com]
- 3. cas 775310-75-3|| where to buy 3-(1,3-benzodioxol-5-ylsulfamoyl)benzoic acid [english.chemenu.com]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 8. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)benzoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-(1,3-benzodioxol-5-yl)benzoic acid, a bi-aryl compound featuring a benzoic acid moiety linked to a benzodioxole ring. The benzodioxole scaffold is a key structural motif in numerous natural products and pharmacologically active molecules, imparting a range of biological activities. This document details the chemical identity, physicochemical properties, a representative synthetic protocol, and explores the potential biological activities of derivatives, with a focus on their role as enzyme inhibitors.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the core molecule is 3-(1,3-benzodioxol-5-yl)benzoic acid .[1]
Physicochemical Properties
While experimental data for 3-(1,3-benzodioxol-5-yl)benzoic acid is limited in publicly available literature, computed properties provide valuable insights into its molecular characteristics. For comparative purposes, the experimental properties of the parent molecule, benzoic acid, are also presented.
| Property | 3-(1,3-Benzodioxol-5-yl)benzoic acid (Computed) | Benzoic Acid (Experimental) |
| Molecular Formula | C₁₄H₁₀O₄[1] | C₇H₆O₂ |
| Molecular Weight | 242.23 g/mol [1] | 122.12 g/mol |
| XLogP3 | 2.9[1] | 1.9 |
| Hydrogen Bond Donors | 1[1] | 1 |
| Hydrogen Bond Acceptors | 4[1] | 2 |
| Melting Point | Not available | 122.4 °C |
| Boiling Point | Not available | 249.2 °C |
| pKa | Not available | 4.19 (at 25 °C) |
| Solubility in Water | Not available | 3.4 g/L (at 25 °C) |
Synthesis and Experimental Protocols
The synthesis of 3-(1,3-benzodioxol-5-yl)benzoic acid can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.
Representative Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a bi-aryl system analogous to the target compound and can be adapted for the synthesis of 3-(1,3-benzodioxol-5-yl)benzoic acid by coupling 3-bromobenzoic acid (or its ester) with (1,3-benzodioxol-5-yl)boronic acid.
Materials:
-
3-Bromobenzoic acid methyl ester
-
(1,3-Benzodioxol-5-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromobenzoic acid methyl ester (1.0 eq), (1,3-benzodioxol-5-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure methyl 3-(1,3-benzodioxol-5-yl)benzoate.
-
The final step involves the hydrolysis of the methyl ester to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidification to yield 3-(1,3-benzodioxol-5-yl)benzoic acid.
Suzuki-Miyaura Coupling Workflow
Biological Activity and Potential Applications
While specific biological data for 3-(1,3-benzodioxol-5-yl)benzoic acid is not extensively documented, derivatives of both benzodioxole and benzoic acid have shown a wide range of biological activities, suggesting potential therapeutic applications for this class of compounds.
Enzyme Inhibition
α-Amylase Inhibition: Derivatives of benzodioxole have been investigated as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes. For instance, 2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetic acid has demonstrated potent inhibitory activity against α-amylase.[2]
| Compound | Target Enzyme | IC₅₀ |
| 2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetic acid | α-Amylase | 4.12 ± 1.63 µg/mL[2] |
| Methyl 2-(6-(2-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate | α-Amylase | 2.57 ± 0.09 µg/mL[2] |
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers. Benzamide and hydroxamic acid derivatives are known classes of HDAC inhibitors.[3][4][5] The benzoyl moiety in 3-(1,3-benzodioxol-5-yl)benzoic acid suggests that its derivatives could be explored as potential HDAC inhibitors.
Representative Experimental Protocol: In Vitro α-Amylase Inhibition Assay
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate
-
Sodium phosphate buffer (pH 6.9)
-
Test compound (3-(1,3-benzodioxol-5-yl)benzoic acid derivative)
-
Acarbose (positive control)
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of the α-amylase solution and the test compound at various concentrations for 10 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the starch solution to the mixture.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37 °C.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
After cooling to room temperature, add sodium potassium tartrate to stabilize the color.
-
Measure the absorbance of the resulting solution using a spectrophotometer at 540 nm.
-
The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: HDAC Inhibition in Cancer
The inhibition of histone deacetylases (HDACs) is a promising strategy in cancer therapy. HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure, which represses gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes, which can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
HDAC Inhibition Signaling Pathway
Conclusion
3-(1,3-Benzodioxol-5-yl)benzoic acid and its derivatives represent a promising class of compounds for further investigation in drug discovery. The synthetic accessibility through robust methods like the Suzuki-Miyaura coupling, combined with the diverse biological activities associated with the benzodioxole and benzoic acid moieties, provides a strong foundation for the development of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a library of derivatives to establish clear structure-activity relationships and to identify lead compounds for preclinical development, particularly in the areas of metabolic diseases and oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole-containing hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of histone deacetylase as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties and Potential Biological Activities of 3-Benzodioxol-5-yl-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, a definitive experimental crystal structure for 3-benzodioxol-5-yl-benzoic acid has not been deposited in publicly accessible crystallographic databases. This guide, therefore, leverages data from closely related structures and established scientific principles to provide a comprehensive overview of its expected characteristics and potential applications.
Introduction
3-Benzodioxol-5-yl-benzoic acid, a biaryl carboxylic acid, represents a scaffold of significant interest in medicinal chemistry. The molecule incorporates the 1,3-benzodioxole moiety, a common pharmacophore found in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide aims to provide a detailed exploration of the predicted crystal structure, potential synthetic and crystallization methodologies, and prospective biological relevance of this compound, serving as a valuable resource for researchers in drug discovery and materials science.
Predicted Molecular and Crystal Structure
While an experimental crystal structure for 3-benzodioxol-5-yl-benzoic acid is not available, we can infer its likely solid-state conformation and intermolecular interactions by examining a closely related analogue, 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid [1]. It is crucial to note that the presence of the imine linker and the ortho-substitution of the benzoic acid in this analogue will introduce conformational differences compared to the target molecule.
Based on the analysis of related structures, the following characteristics can be anticipated for the crystal structure of 3-benzodioxol-5-yl-benzoic acid:
-
Molecular Geometry: The molecule will consist of a benzoic acid ring and a 1,3-benzodioxole ring system linked by a carbon-carbon single bond. The dihedral angle between these two aromatic rings will be a key conformational feature, influenced by steric hindrance and packing forces in the crystal lattice. In the solid state, carboxylic acids frequently form hydrogen-bonded dimers.
-
Intermolecular Interactions: The primary intermolecular interaction governing the crystal packing is expected to be strong O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules, leading to the formation of centrosymmetric dimers. Additionally, C-H···O interactions and potential π-π stacking between the aromatic rings are likely to contribute to the overall stability of the crystal lattice.
Tabulated Predicted Crystallographic Data
The following table presents a hypothetical set of crystallographic parameters for 3-benzodioxol-5-yl-benzoic acid, extrapolated from known carboxylic acid structures and related benzodioxole derivatives. These values are for illustrative purposes and await experimental verification.
| Parameter | Predicted Value |
| Molecular Formula | C₁₄H₁₀O₄ |
| Molecular Weight | 242.23 g/mol [2] |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Z (Molecules per unit cell) | 4 or 8 |
| Hydrogen Bonding | Likely R²₂(8) graph set for carboxylic acid dimers |
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
A plausible and widely utilized method for the synthesis of 3-benzodioxol-5-yl-benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid.
Reaction Scheme:
Figure 1: Proposed synthesis of 3-benzodioxol-5-yl-benzoic acid via Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 1,3-benzodioxole-5-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is paramount for structural elucidation. For carboxylic acids, slow evaporation or cooling from a suitable solvent system are common techniques.
General Protocol:
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but show limited solubility at room temperature or below. Ethanol, methanol, acetone, or mixtures with water are often suitable for carboxylic acids[3].
-
Dissolution: Dissolve the purified 3-benzodioxol-5-yl-benzoic acid in a minimum amount of the chosen hot solvent.
-
Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent will lead to the formation of crystals over several days.
-
Slow Cooling: Alternatively, after dissolving the compound in a hot solvent, allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
Vapor Diffusion: A more controlled method involves dissolving the compound in a good solvent and placing this solution in a sealed container with a vial of a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the solution of the compound can promote the growth of high-quality crystals.
Potential Biological Activities and Signaling Pathways
The 1,3-benzodioxole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities. While specific studies on 3-benzodioxol-5-yl-benzoic acid are limited, we can infer its potential therapeutic applications based on related compounds.
Postulated Biological Activities
-
Antimicrobial and Antifungal Activity: Benzoic acid and its derivatives are known for their antimicrobial properties[4]. The presence of the benzodioxole moiety may enhance this activity. Studies on other benzodioxole derivatives have shown promising results against various bacterial and fungal strains.
-
Antioxidant Activity: Phenolic compounds, including some benzoic acid derivatives, can act as antioxidants by scavenging free radicals. The potential antioxidant capacity of 3-benzodioxol-5-yl-benzoic acid warrants investigation, for instance, through in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[5].
-
Anti-inflammatory Activity: Some benzoic acid derivatives have been reported to possess anti-inflammatory properties. The structural similarity of the target molecule to known anti-inflammatory agents suggests this as a potential area of investigation.
-
Anticancer Activity: The benzodioxole ring is present in several compounds with demonstrated anticancer activity. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.
Hypothetical Signaling Pathway Involvement
Given the lack of specific research, any discussion of signaling pathways remains speculative. However, based on the activities of structurally related molecules, 3-benzodioxol-5-yl-benzoic acid could potentially modulate pathways involved in:
-
Inflammation: Such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of the inflammatory response.
-
Oxidative Stress: By influencing the activity of antioxidant enzymes or directly scavenging reactive oxygen species.
-
Cell Proliferation and Apoptosis: Potentially interacting with kinases or other enzymes that regulate the cell cycle and programmed cell death.
The following diagram illustrates a hypothetical workflow for the preliminary biological evaluation of 3-benzodioxol-5-yl-benzoic acid.
Figure 2: A generalized workflow for the initial biological screening of 3-benzodioxol-5-yl-benzoic acid.
Conclusion
3-Benzodioxol-5-yl-benzoic acid presents an intriguing target for further investigation in both materials science and medicinal chemistry. Although a definitive crystal structure remains to be determined, this guide has provided a comprehensive overview of its predicted structural features, a plausible synthetic route, and a rationale for exploring its potential biological activities. The protocols and data presented herein are intended to serve as a foundational resource to stimulate and guide future research into this promising molecule. Experimental validation of the predicted crystal structure and a thorough investigation of its pharmacological profile are critical next steps in unlocking the full potential of 3-benzodioxol-5-yl-benzoic acid.
References
- 1. 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Benzo[1,3]dioxol-5-yl-benzoic acid | C14H10O4 | CID 2756678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
3-Benzodioxol-5-yl-benzoic acid spectroscopic data (NMR, IR, MS)
A comprehensive analysis of the spectroscopic properties of 3-Benzodioxol-5-yl-benzoic acid is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of its constituent chemical moieties. Detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for the spectroscopic analysis of novel biphenyl carboxylic acids.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for 3-Benzodioxol-5-yl-benzoic acid, the following tables summarize the predicted spectroscopic data. These predictions are derived from the known spectral characteristics of benzoic acid and 1,3-benzodioxole, which form the core structure of the target molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to show distinct signals for the protons on the benzoic acid ring, the benzodioxole ring, and the methylene bridge of the dioxole group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - |
| Aromatic (Benzoic Acid Ring) | ~7.5 - 8.2 | Multiplet | ~7-8 |
| Aromatic (Benzodioxole Ring) | ~6.8 - 7.2 | Multiplet | ~8 |
| Methylene (-O-CH₂-O-) | ~6.0 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~165 - 175 |
| Aromatic (C-COOH) | ~128 - 132 |
| Aromatic (Benzoic Acid Ring) | ~128 - 134 |
| Aromatic (Benzodioxole Ring) | ~108 - 148 |
| Methylene (-O-CH₂-O-) | ~101 |
| Aromatic (Quaternary) | ~130 - 150 |
Table 3: Predicted IR Spectroscopic Data
The infrared spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Ether) | 1250 - 1000 | Strong |
Table 4: Predicted Mass Spectrometry Data
Mass spectrometry will reveal the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₄H₁₀O₄), which is 242.23 g/mol .[1]
| m/z | Predicted Fragment |
| 242 | [M]⁺ |
| 225 | [M - OH]⁺ |
| 197 | [M - COOH]⁺ |
| 168 | [M - COOH - CHO]⁺ |
| 139 | [C₇H₅O₂]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-Benzodioxol-5-yl-benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.
-
ATR Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
-
KBr Pellet Method: [2][3][4][5][6]
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of such organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).
-
Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to aid in structure elucidation.
Visualization of Analytical Workflow
Since no specific signaling pathways for 3-Benzodioxol-5-yl-benzoic acid are documented, the following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound of this class.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility Profile of 3-Benzodioxol-5-yl-benzoic Acid: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-Benzodioxol-5-yl-benzoic acid in various solvents. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of quantitative experimental solubility data for this specific compound. Consequently, this document provides a detailed analysis of the solubility of benzoic acid as a structurally related parent compound. The influence of the 3,4-methylenedioxy substitution on the phenyl ring of benzoic acid is discussed to extrapolate the potential solubility characteristics of 3-Benzodioxol-5-yl-benzoic acid. Standard experimental protocols for determining solubility are also provided to enable researchers to generate precise data.
Introduction
3-Benzodioxol-5-yl-benzoic acid, also known as 3-(1,3-benzodioxol-5-yl)benzoic acid, is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid moiety substituted with a 1,3-benzodioxole group. This structural feature is present in numerous biologically active molecules, making the physicochemical properties of this compound, particularly its solubility, of significant interest for research and development in pharmaceuticals and other areas of chemistry.
Crucially, a thorough literature review indicates that specific, quantitative solubility data for 3-Benzodioxol-5-yl-benzoic acid in various solvents has not been publicly reported. To provide a foundational understanding, this guide presents extensive data for the parent molecule, benzoic acid, and discusses the anticipated impact of the benzodioxole substituent on solubility.
Predicted Solubility Profile of 3-Benzodioxol-5-yl-benzoic Acid
The introduction of the 1,3-benzodioxole group to the benzoic acid structure is expected to significantly alter its solubility profile. The benzodioxole moiety increases the molecule's overall size and surface area. While the ether linkages in the dioxole ring can act as hydrogen bond acceptors, the overall effect is an increase in the lipophilic character of the molecule compared to benzoic acid.
Therefore, it is predicted that:
-
Aqueous Solubility: The aqueous solubility of 3-Benzodioxol-5-yl-benzoic acid is expected to be lower than that of benzoic acid due to the increased hydrophobicity.
-
Solubility in Organic Solvents: The solubility in non-polar and moderately polar organic solvents is likely to be enhanced compared to benzoic acid.
Solubility Data for Benzoic Acid (Reference Compound)
Due to the absence of specific data for 3-Benzodioxol-5-yl-benzoic acid, the following tables summarize the experimentally determined solubility of benzoic acid in a range of common solvents at various temperatures. This information serves as a baseline for understanding the solubility behavior of aromatic carboxylic acids.
Table 1: Solubility of Benzoic Acid in Water at Various Temperatures
| Temperature (°C) | Temperature (K) | Solubility (g / 100 mL) |
| 0 | 273.15 | 0.17 |
| 18 | 291.15 | 0.27 |
| 25 | 298.15 | 0.34 |
| 40 | 313.15 | 0.55 |
| 75 | 348.15 | 2.15 |
| 100 | 373.15 | 5.63 |
Table 2: Solubility of Benzoic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |
| Acetone | 20 | 69.1 |
| Benzene | 25 | 10.0 (g/100mL) |
| Carbon Tetrachloride | 25 | 4.0 (g/100mL) |
| Chloroform | - | Readily Soluble |
| Diethyl Ether | - | Readily Soluble |
| Ethanol | 25 | High |
| Methanol | - | High |
| Toluene | - | Soluble |
| 1,4-Dioxane | 25 | 56.0 (g/100mL) |
Note: The data presented is compiled from various scientific sources. "High" and "Readily Soluble" indicate qualitative observations where precise quantitative data was not specified.
Experimental Protocols for Solubility Determination
To facilitate the generation of precise solubility data for 3-Benzodioxol-5-yl-benzoic acid, a standard experimental methodology is outlined below. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Benzodioxol-5-yl-benzoic acid to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or orbital incubator for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE).
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Determine the concentration of 3-Benzodioxol-5-yl-benzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
-
-
Calculation:
-
Calculate the original concentration of the solute in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for determining thermodynamic solubility.
Conclusion
While direct experimental solubility data for 3-Benzodioxol-5-yl-benzoic acid is currently unavailable in the public domain, this guide provides a framework for understanding its potential solubility characteristics. By referencing the well-documented solubility of benzoic acid and considering the structural impact of the 1,3-benzodioxole moiety, researchers can make informed predictions. The provided experimental protocol offers a standardized method for generating the precise, quantitative data necessary for advancing research and development involving this compound. It is recommended that experimental determination of solubility be conducted to confirm the predicted behavior and to establish a definitive solubility profile for 3-Benzodioxol-5-yl-benzoic acid.
3-Benzodioxol-5-yl-benzoic Acid: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 3-Benzodioxol-5-yl-benzoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on the well-documented activities of its core chemical moieties: the 1,3-benzodioxole group and the benzoic acid scaffold. This guide summarizes potential anticancer and antimicrobial activities, discusses plausible mechanisms of action, and provides detailed protocols for key biological assays. All information is intended to serve as a foundational resource for researchers initiating studies on this and related compounds.
Introduction
3-Benzodioxol-5-yl-benzoic acid is a biphenyl-like organic compound featuring a 1,3-benzodioxole ring linked to a benzoic acid at the 3-position. The 1,3-benzodioxole moiety is a common functional group in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant effects.[1][2] Similarly, the benzoic acid scaffold is a well-established pharmacophore known for its antimicrobial and anticancer properties.[3][4] The combination of these two key structural features in 3-Benzodioxol-5-yl-benzoic acid suggests its potential as a bioactive molecule worthy of investigation. This guide will explore the putative biological activities based on evidence from structurally related analogs.
Potential Biological Activities
Based on the activities of structurally similar compounds, 3-Benzodioxol-5-yl-benzoic acid is predicted to exhibit anticancer and antimicrobial properties.
Anticancer Activity
Derivatives of 1,3-benzodioxole have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][5][6] For instance, certain chalcone derivatives bearing the benzo[d][5][7]dioxol-5-yl group have shown promising cytotoxic activity.[5] Furthermore, bis-benzo[d][5][7]dioxol-5-yl thiourea derivatives have exhibited potent antitumor activity against HepG2, HCT116, and MCF-7 cancer cell lines, in some cases exceeding the efficacy of the standard drug doxorubicin.[8] Studies on related benzoic acid derivatives also report significant anticancer potential.[3][4]
A plausible mechanism for the anticancer activity of 1,3-benzodioxole derivatives involves the induction of apoptosis. This has been observed through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][8] Some derivatives have also been shown to inhibit tubulin polymerization, a key process in cell division.[9] Additionally, the thioredoxin system, which is often upregulated in cancer cells, has been identified as a target for some 1,3-benzodioxole conjugates, leading to increased oxidative stress and subsequent apoptosis.[10][11]
Antimicrobial Activity
The 1,3-benzodioxole nucleus is a known pharmacophore in antimicrobial agents.[7][12] Benzoic acid and its derivatives are widely recognized for their antibacterial and antifungal properties, often used as preservatives in food and cosmetic products.[13][14] The antimicrobial action of benzoic acid is attributed to its ability to disrupt cellular processes and compromise cell membrane integrity.[14] Studies on phenolic benzaldehydes and benzoic acids have confirmed their antibacterial activities against various pathogens.[15] The combination of the benzodioxole moiety with the benzoic acid structure in the target molecule suggests a strong potential for antimicrobial efficacy.
Quantitative Data on Related Compounds
Direct quantitative biological data for 3-Benzodioxol-5-yl-benzoic acid is not available in the reviewed literature. However, the following table summarizes the reported activities of structurally related compounds to provide a comparative context for future studies.
| Compound Name/Class | Biological Activity | Cell Line(s)/Organism(s) | Measurement | Value (IC50/MIC) | Reference(s) |
| Benzo[d][5][7]dioxol-5-yl chalcone derivatives | Antiproliferative | MDA-MB-231 | IC50 | 5.24 - 10.39 μM | [5] |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][5][7]dioxol-5-yl)thiourea) | Anticancer | HepG2 | IC50 | 2.38 µM | [8] |
| HCT116 | IC50 | 1.54 µM | [8] | ||
| MCF-7 | IC50 | 4.52 µM | [8] | ||
| Deuterated noscapine derivative with 1,3-benzodioxole | Cytotoxic | MCF-7 | EC50 | 1.50 μM | [9] |
| Dioxino-containing noscapine analogue | Cytotoxic | MCF-7 | EC50 | 0.73 μM | [9] |
| Benzoic acid | Antibacterial | E. coli O157 | MIC | 1 mg/mL | [13] |
| 2-hydroxybenzoic acid | Antibacterial | E. coli O157 | MIC | 1 mg/mL | [13] |
| 3,4-dihydroxybenzoic acid | Antibacterial | E. coli | MIC | 2.6 mg/mL | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in evaluating the potential biological activities of 3-Benzodioxol-5-yl-benzoic acid.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][7][12]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-Benzodioxol-5-yl-benzoic acid in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7][12]
-
Formazan Formation: Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][12]
-
Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is used to determine the antimicrobial susceptibility of bacteria to a given compound.[1]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile filter paper disks
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Solutions of 3-Benzodioxol-5-yl-benzoic acid at known concentrations
-
Positive control (standard antibiotic disks) and negative control (disks with solvent only)
Procedure:
-
Inoculum Preparation: From a pure culture, select 4-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL.[16][17]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure uniform growth.
-
Disk Application: Prepare sterile filter paper disks impregnated with a known amount of 3-Benzodioxol-5-yl-benzoic acid. Using sterile forceps, place the disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar. Also, place the positive and negative control disks.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. The results are typically interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts, although for a novel compound, the zone size itself provides a measure of activity.[1]
Mandatory Visualizations
The following diagrams illustrate a hypothetical experimental workflow for screening the biological activity of a novel compound and a potential signaling pathway for apoptosis that may be induced by 3-Benzodioxol-5-yl-benzoic acid.
Caption: Hypothetical workflow for the biological evaluation of a novel compound.
Caption: Potential mitochondrial apoptosis pathway modulated by the compound.
Conclusion
While direct experimental validation is pending, the chemical structure of 3-Benzodioxol-5-yl-benzoic acid strongly suggests a high potential for significant biological activity, particularly in the realms of anticancer and antimicrobial applications. The established pharmacological profiles of its 1,3-benzodioxole and benzoic acid components provide a solid foundation for future research. This technical guide offers a starting point for investigators by summarizing the potential activities, plausible mechanisms, and detailed experimental protocols necessary for a thorough evaluation of this promising compound. Further in-depth studies are warranted to fully elucidate its therapeutic potential.
References
- 1. asm.org [asm.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [ouci.dntb.gov.ua]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdb.apec.org [pdb.apec.org]
- 17. chainnetwork.org [chainnetwork.org]
An In-Depth Technical Guide to 3-Benzodioxol-5-yl-benzoic Acid: Synthesis, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Benzodioxol-5-yl-benzoic acid, with the IUPAC name 3-(1,3-benzodioxol-5-yl)benzoic acid, is an organic compound featuring a benzoic acid ring linked to a 1,3-benzodioxole group. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a common structural feature in a variety of natural products and synthetic compounds that exhibit significant biological activities. While the specific historical details of the discovery of 3-Benzodioxol-5-yl-benzoic acid are not prominently documented, the synthesis of biphenyl structures is a well-established area of organic chemistry. Modern cross-coupling reactions, particularly the palladium-catalyzed Suzuki-Miyaura coupling, provide an efficient and versatile route to this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Benzodioxol-5-yl-benzoic acid is presented in Table 1. This data is primarily derived from computational predictions and publicly available databases.[1]
Table 1: Physicochemical Properties of 3-Benzodioxol-5-yl-benzoic Acid [1]
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₄ |
| Molecular Weight | 242.23 g/mol |
| CAS Number | 24351-56-2 |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)benzoic acid |
| Appearance | Predicted to be a solid |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 242.05790880 g/mol |
| Monoisotopic Mass | 242.05790880 g/mol |
| Topological Polar Surface Area | 55.8 Ų |
| Heavy Atom Count | 18 |
Synthesis Methodology: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. A plausible and efficient synthesis of 3-Benzodioxol-5-yl-benzoic acid is through the Suzuki coupling of 3-bromobenzoic acid and 1,3-benzodioxol-5-ylboronic acid.
Experimental Protocol: Synthesis of 3-Benzodioxol-5-yl-benzoic Acid
Materials:
-
3-Bromobenzoic acid
-
1,3-Benzodioxol-5-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 1,3-benzodioxol-5-ylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) to the flask.
-
Solvent Addition: Add a degassed solvent mixture of toluene and ethanol (e.g., 4:1 ratio, 50 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL), and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways (Contextual)
While specific biological studies on 3-Benzodioxol-5-yl-benzoic acid are limited in publicly accessible literature, the benzodioxole moiety is present in numerous compounds with significant pharmacological activities. Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including as anticancer agents, anti-inflammatory molecules, and inhibitors of various enzymes.
For instance, some benzodioxole derivatives have been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. The mechanism of action for such compounds can be complex, often involving the modulation of key signaling pathways implicated in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, survival, and metabolism, and is often dysregulated in cancer.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a bioactive benzodioxole derivative, leading to an anti-proliferative effect.
References
An In-depth Technical Guide to 3-Benzodioxol-5-yl-benzoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
The 1,3-benzodioxole moiety, a bicyclic system present in numerous natural products like safrole, has garnered significant attention in medicinal chemistry. Its derivatives, particularly those incorporating a benzoic acid scaffold, exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. These compounds have demonstrated potential as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-Benzodioxol-5-yl-benzoic acid derivatives and their analogs, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Synthesis of 3-Benzodioxol-5-yl-benzoic Acid and its Analogs
A versatile and widely employed method for the synthesis of 3-Benzodioxol-5-yl-benzoic acid and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the synthesis of 3-Benzodioxol-5-yl-benzoic acid derivatives via a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide or triflate (e.g., 3-bromobenzoic acid)
-
(1,3-Benzodioxol-5-yl)boronic acid
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Ligand (e.g., PPh3)
-
Base (e.g., K2CO3)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine the aryl halide or triflate (1 equivalent), (1,3-benzodioxol-5-yl)boronic acid (1.1-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and ligand (0.02-0.1 equivalents).
-
Add the base (2-3 equivalents) and the solvent system.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the mixture and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-Benzodioxol-5-yl-benzoic acid derivative.[1][2]
Suzuki-Miyaura Coupling for Synthesis
Biological Activities and Quantitative Data
Derivatives of 3-Benzodioxol-5-yl-benzoic acid have been evaluated for a range of biological activities. The following tables summarize the quantitative data, such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition assays.
Antimicrobial Activity
The antimicrobial potential of benzodioxole derivatives has been investigated against various bacterial strains. The MIC values, representing the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented in Table 1.
Table 1: Antimicrobial Activity (MIC) of Benzodioxole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-N-((3,4-dihydro-2H-benzo[b][3][4]dioxepin-7-yl)methylene)hexadecan-1-amine | E. coli | 3.89-7.81 µM | [5] |
| Schiff base derivative | MRSA | - | [5] |
| Benzonaptho substituted | Klebsiella pneumoniae | 10-20 | [6] |
| Tolyl substituted | Klebsiella pneumoniae | 10-20 | [6] |
| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | 15.62 | [7] |
| Schiff base containing benzothiazole | K. pneumoniae | 0.4-0.8 | [7] |
Anticancer Activity
The cytotoxic effects of 3-Benzodioxol-5-yl-benzoic acid analogs have been evaluated against various human cancer cell lines. The IC50 values, indicating the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 2.
Table 2: Anticancer Activity (IC50) of 3-Benzodioxol-5-yl-benzoic Acid Analogs
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 2) | MCF-7 | 18.7 | [8] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14) | MCF-7 | 15.6 | [8] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [8] |
| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 | 0.06 | [8] |
| 5-(Benzo[d]dioxol-5-yl)picolinic acid derivative (2a) | Hep3B (Liver Cancer) | - | [9] |
| 5-(Benzo[d]dioxol-5-yl)picolinic acid derivative (4f) | HeLa (Cervical Carcinoma) | - | [9] |
| 5-(Benzo[d]dioxol-5-yl)picolinic acid derivative (3b) | HeLa (Cervical Carcinoma) | - | [9] |
| Phthalazine derivative (10g) | MCF-7, HepG-2 | 0.15, 0.12 | [10] |
| Phthalazine derivative (11a) | MCF-7, HepG-2 | 0.18, 0.09 | [10] |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline (76a) | MCF-7, PC9, HCC827 | 2.49, 1.05, 3.43 | [10] |
Enzyme Inhibition
Certain benzodioxole derivatives have been identified as potent inhibitors of enzymes implicated in various diseases, such as Cyclooxygenase-2 (COX-2) in inflammation and α-amylase in diabetes.
Table 3: Enzyme Inhibitory Activity (IC50) of Benzodioxole Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| (E)-N-((3,4-dihydro-2H-benzo[b][3][4]dioxepin-7-yl)methylene)hexadecan-1-amine | E. coli FabH | 1.6 | [5] |
| Phthalazine derivative (10g) | VEGFR-2 | 0.148 | [10] |
| Phthalazine derivative (11a) | VEGFR-2 | 0.196 | [10] |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline (76a) | EGFR | - | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 3-Benzodioxol-5-yl-benzoic acid derivatives.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for COX-2 inhibitors.
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well white opaque plate with a flat bottom
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute and dilute all reagents according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.
-
-
Reaction Setup:
-
Add 10 µL of the diluted test inhibitor to the sample wells.
-
Add 10 µL of the assay buffer to the enzyme control wells.
-
Add 10 µL of the positive control inhibitor to the inhibitor control wells.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Reaction Initiation:
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
COX-2 Inhibition Assay Workflow
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design and development of novel therapeutic agents. This section illustrates the signaling pathways modulated by 3-Benzodioxol-5-yl-benzoic acid derivatives.
Cyclooxygenase-2 (COX-2) Signaling Pathway
COX-2 is an inducible enzyme that plays a key role in inflammation and pain by converting arachidonic acid to prostaglandins. Various pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can induce COX-2 expression through the activation of Toll-like receptor 4 (TLR4) and the subsequent MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB.[13] COX-2 inhibitors block the synthesis of prostaglandins, thereby reducing inflammation and pain.
COX-2 Signaling Pathway and Inhibition
3-Benzodioxol-5-yl-benzoic acid derivatives and their analogs represent a versatile class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with well-defined synthetic routes, make them attractive scaffolds for further investigation and development. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with the aim of facilitating future research and drug discovery efforts in this promising area of medicinal chemistry. The presented data and protocols offer a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Cox-2 is regulated by toll-like receptor-4 (TLR4) signaling and is important for proliferation and apoptosis in response to intestinal mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action Hypothesis for 3-Benzodioxol-5-yl-benzoic Acid Derivatives: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: While the specific mechanism of action for the parent compound, 3-Benzodioxol-5-yl-benzoic acid, is not extensively documented in publicly available literature, a significant body of research exists for its derivatives. This technical guide consolidates the current understanding and prevailing hypotheses regarding the mechanisms of action for various derivatives of 3-Benzodioxol-5-yl-benzoic acid. The primary therapeutic areas where these derivatives have shown promise are oncology, anti-inflammatory applications, and metabolic disorders. This document provides an in-depth analysis of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development.
Introduction: The Versatile Scaffold of 3-Benzodioxol-5-yl-benzoic Acid
The 3-Benzodioxol-5-yl-benzoic acid core structure represents a versatile scaffold in medicinal chemistry. The benzodioxole moiety, also known as methylenedioxyphenyl, is a feature of numerous natural and synthetic compounds with significant biological activities.[1] The benzoic acid component provides a carboxylic acid group that can be crucial for interacting with biological targets or can be modified to modulate the compound's physicochemical properties. This guide will explore the hypothesized mechanisms of action for derivatives categorized by their primary biological effects: anticancer, anti-inflammatory, and hypoglycemic activities.
Anticancer Activity: Inhibition of Histone Deacetylases and Induction of Apoptosis
A prominent hypothesis for the anticancer effects of certain 3-Benzodioxol-5-yl-benzoic acid derivatives is their role as Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[2] Inhibition of HDACs can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[2][3]
The proposed anticancer mechanism involves several key events:
-
HDAC Inhibition: The derivative binds to the active site of HDAC enzymes.
-
Histone Hyperacetylation: This leads to a more open chromatin structure, allowing for the transcription of previously silenced genes, including those involved in cell cycle control and apoptosis.
-
Induction of Reactive Oxygen Species (ROS): Increased ROS levels create oxidative stress, which can damage cellular components and trigger apoptotic pathways.[2]
-
Activation of Apoptotic Pathways: The anticancer effects are often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis, culminating in the activation of executioner caspases like caspase-3.[2]
Signaling Pathway: HDAC Inhibition-Mediated Apoptosis
Caption: Hypothesized pathway of anticancer action via HDAC inhibition.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzoic acid derivatives. It is important to note that not all listed compounds contain the benzodioxole moiety, but they provide context for the activity of this class of molecules.
| Compound Class | Cell Line | Assay | IC50 Value | Reference |
| Benzoic Acid | MG63 (Bone Cancer) | MTT | 85.54 ± 3.17 µg/ml (72h) | [4] |
| Benzoic Acid | CRM612 (Lung Cancer) | MTT | 100.9 ± 5.86 µg/ml (72h) | [4] |
| Benzoic Acid | A673 (Bone Cancer) | MTT | 105.8 ± 12.33 µg/ml (72h) | [4] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | MTT | 17.84 µM | [5] |
| Quinazolinone derivatives of benzoic acid | MCF-7 (Breast Cancer) | MTT | 100 µM/ml | [5] |
| 1,3,4-oxadiazole-2-thiol derivative | HeLa, IMR-32, MCF-7 | MTT | 10.64 - 33.62 µM | [6] |
Experimental Protocols
This protocol is adapted from commercially available kits and provides a general workflow.
-
Reagent Preparation: Prepare 10X HDAC Assay Buffer, HDAC Fluorometric Substrate, and Lysine Developer solution as per manufacturer's instructions. Prepare HeLa nuclear extract (positive control) and Trichostatin A (inhibitor control).
-
Sample Preparation: Dilute test compounds (3-Benzodioxol-5-yl-benzoic acid derivatives) to desired concentrations. Prepare cell lysates or nuclear extracts from treated cells at a concentration of 10-50 µg per well.
-
Assay Procedure:
-
To a 96-well plate, add 85 µl of ddH₂O (for background) or diluted sample.
-
Add 10 µl of 10X HDAC Assay Buffer to each well.
-
Initiate the reaction by adding 5 µl of the HDAC Fluorometric Substrate. Mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µl of Lysine Developer. Mix well.
-
Incubate at 37°C for an additional 30 minutes.
-
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[7]
-
Data Analysis: Express HDAC activity as Relative Fluorescence Units (RFU) per µg of protein. Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value.
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the test compounds for the desired duration.
-
Staining:
-
Remove the treatment medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Add 100 µl of 10 µM DCFH-DA working solution (in pre-warmed serum-free medium) to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µl of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the ROS levels in treated cells to untreated controls.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Derivatives of 3-Benzodioxol-5-yl-benzoic acid are hypothesized to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[8] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins that promote inflammation, pain, and fever.[9] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with COX-1 inhibition.[9]
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Quantitative Data: COX Inhibition
The following table presents IC50 values for various compounds against COX-1 and COX-2, illustrating the potential for selective inhibition.
| Compound | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 15 µM | 375 | [10] |
| Celecoxib | COX-2 | 40 nM | [10] | |
| Thiophene Derivative (5b) | COX-1 | 45.62 µM | 8.37 | [11] |
| Thiophene Derivative (5b) | COX-2 | 5.45 µM | [11] | |
| Mofezolac | COX-1 | 0.0079 µM | >6329 | [12] |
| Mofezolac | COX-2 | >50 µM | [12] | |
| SC-560 | COX-1 | 9 nM | ~700 | [13] |
| SC-560 | COX-2 | 6.3 µM | [13] |
Experimental Protocols
This protocol is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.
-
Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with Assay Buffer.
-
Assay Procedure:
-
To a 96-well plate, add the test inhibitor solution. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).
-
Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.
-
Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubate the plate at 25°C for 10-15 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Data Acquisition: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with excitation at ~535 nm and emission at ~587 nm.[14]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Hypoglycemic Activity: Inhibition of α-Amylase
Certain derivatives of 3-Benzodioxol-5-yl-benzoic acid have been investigated for their potential to manage hyperglycemia by inhibiting α-amylase.[15][16] α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates, such as starch, into simpler sugars.[15] By inhibiting this enzyme, the rate of carbohydrate digestion and subsequent glucose absorption is reduced, which can help to lower postprandial blood glucose levels. This is a therapeutic strategy used in the management of type 2 diabetes.
Logical Workflow: α-Amylase Inhibition for Glycemic Control
Caption: Workflow of α-amylase inhibition for hypoglycemic effect.
Quantitative Data: α-Amylase Inhibition
The following table shows the α-amylase inhibitory activity of several benzodioxole derivatives.
| Compound Class/Name | Target | IC50 Value | Reference |
| Benzodioxole derivative (4f) | α-Amylase | 1.11 µg/ml | [15] |
| Benzodioxole derivative (4b) | α-Amylase | 1.25 µg/ml | [15] |
| Acarbose (Standard) | α-Amylase | 6.47 µg/ml | [15] |
| Benzodioxole derivative (IIc) | α-Amylase | 0.68 µM | [16] |
| Benzodioxole derivative (IIa) | α-Amylase | 0.85 µM | [16] |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | [17] |
Experimental Protocols
This protocol is a colorimetric assay using 3,5-dinitrosalicylic acid (DNSA) to measure reducing sugars.
-
Reagent Preparation: Prepare a starch solution (1% w/v in buffer), porcine pancreatic α-amylase solution, and DNSA reagent. The buffer is typically a phosphate or Tris-HCl buffer (e.g., 20 mM sodium phosphate, pH 6.9 with 6.7 mM NaCl).
-
Inhibitor Preparation: Dissolve test compounds to various concentrations in buffer, potentially with a small amount of DMSO.
-
Assay Procedure:
-
In a test tube, mix the test compound solution with the α-amylase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add the starch solution to initiate the enzymatic reaction.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the DNSA reagent.
-
Boil the mixture for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and dilute with distilled water.
-
-
Data Acquisition: Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.
Conclusion and Future Directions
The derivatives of 3-Benzodioxol-5-yl-benzoic acid represent a promising class of compounds with diverse biological activities. The current hypotheses regarding their mechanisms of action are centered on the inhibition of key enzymes involved in cancer, inflammation, and metabolic diseases, namely HDACs, COX enzymes, and α-amylase, respectively. The data and protocols presented in this guide are intended to provide a solid foundation for researchers in the field.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective targets.
-
In Vivo Efficacy and Safety: To translate the promising in vitro results into preclinical and clinical settings.
-
Elucidation of Off-Target Effects: To ensure a comprehensive understanding of the compounds' pharmacological profiles.
-
Investigation of the Parent Compound: To determine if 3-Benzodioxol-5-yl-benzoic acid itself possesses any significant biological activity and to provide a baseline for the evaluation of its derivatives.
By building upon the existing knowledge and employing the methodologies outlined herein, the scientific community can further unlock the therapeutic potential of this versatile chemical scaffold.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. preprints.org [preprints.org]
- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Benzodioxol-5-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of 3-Benzodioxol-5-yl-benzoic acid, a biaryl compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Introduction
3-Benzodioxol-5-yl-benzoic acid is a molecule of interest due to the prevalence of the benzodioxole moiety in numerous biologically active compounds. Benzodioxole derivatives have been reported to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines a reliable two-step synthesis protocol, starting from commercially available precursors, and provides the necessary data for the characterization of the final product.
Overall Synthetic Scheme
The synthesis of 3-Benzodioxol-5-yl-benzoic acid is achieved via a two-step process. The first step involves the preparation of a key intermediate, (1,3-benzodioxol-5-yl)boronic acid, from 5-bromo-1,3-benzodioxole. The second step is the Suzuki-Miyaura coupling of this boronic acid with 3-bromobenzoic acid to yield the final product.
Caption: Overall synthetic route for 3-Benzodioxol-5-yl-benzoic acid.
Experimental Protocols
Part 1: Synthesis of (1,3-benzodioxol-5-yl)boronic acid
This protocol describes the formation of the boronic acid intermediate from 5-bromo-1,3-benzodioxole via a lithium-halogen exchange followed by quenching with a borate ester.
Materials:
-
5-bromo-1,3-benzodioxole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, septum, nitrogen or argon source, syringes, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-1,3-benzodioxole (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting aryllithium species, add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).
Part 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Benzodioxol-5-yl-benzoic acid
This protocol details the palladium-catalyzed cross-coupling of (1,3-benzodioxol-5-yl)boronic acid with 3-bromobenzoic acid.[1]
Materials:
-
(1,3-benzodioxol-5-yl)boronic acid (1.2 eq)
-
3-bromobenzoic acid (1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert atmosphere (nitrogen or argon)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), (1,3-benzodioxol-5-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3-Benzodioxol-5-yl-benzoic acid. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, the combined organic layers washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
Data Presentation
Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 5-bromo-1,3-benzodioxole | C₇H₅BrO₂ | 201.02 | Starting Material | 2820-36-2 |
| 3-bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Starting Material | 585-76-2 |
| (1,3-benzodioxol-5-yl)boronic acid | C₇H₇BO₄ | 165.94 | Intermediate | 94839-07-3 |
| 3-Benzodioxol-5-yl-benzoic acid | C₁₄H₁₀O₄ | 242.23 | Final Product | 24351-56-2 |
Expected Yield and Characterization
| Product | Theoretical Yield | Appearance | Melting Point (°C) |
| 3-Benzodioxol-5-yl-benzoic acid | ~80-95% (Suzuki) | White to off-white solid | 218-220 |
Note: Yields are highly dependent on reaction scale and purification methods.
Biological Context and Signaling Pathway
Derivatives of 1,3-benzodioxole have shown a variety of biological activities. A notable example is their function as auxin receptor agonists, which are crucial for plant growth and development. The Transport Inhibitor Response 1 (TIR1) protein is an auxin receptor that, upon binding to auxin, targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. This degradation derepresses Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes.[2]
Caption: Proposed mechanism of action for a benzodioxole derivative as an auxin agonist.
References
Application Notes and Protocols for the Purification of 3-Benzodioxol-5-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Benzodioxol-5-yl-benzoic acid, a key intermediate in the synthesis of various biologically active molecules. The following methods are designed to yield high-purity material suitable for a range of downstream applications, including organic synthesis, medicinal chemistry, and materials science.
Introduction
3-Benzodioxol-5-yl-benzoic acid, also known as 3-(3,4-methylenedioxyphenyl)benzoic acid, is a biphenyl carboxylic acid derivative. Its purification is crucial to remove unreacted starting materials, catalysts, and by-products from its synthesis. Common synthetic routes, such as the Suzuki-Miyaura coupling, may introduce impurities that can interfere with subsequent reactions or biological assays. The choice of purification method depends on the nature and quantity of these impurities, the desired final purity, and the scale of the operation.
Purification Techniques
Several techniques can be employed for the purification of 3-Benzodioxol-5-yl-benzoic acid. The most common and effective methods are recrystallization, acid-base extraction, and column chromatography. For achieving the highest purity, a combination of these techniques or the use of preparative high-performance liquid chromatography (HPLC) may be necessary.
Recrystallization
Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[1] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[2]
Experimental Protocol:
-
Solvent Selection: Screen various solvents to find a suitable one. Based on the polarity of 3-Benzodioxol-5-yl-benzoic acid, good candidates include ethanol, methanol, ethyl acetate, or a mixture of ethanol and water.[2] The ideal solvent should dissolve the crude product when hot but result in poor solubility upon cooling.[2]
-
Dissolution: Place the crude 3-Benzodioxol-5-yl-benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.[3]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[3] Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Data Presentation:
| Purification Method | Solvent System | Typical Purity Achieved | Typical Yield |
| Recrystallization | Ethanol/Water | >98% | 75-90% |
| Recrystallization | Ethyl Acetate | >99% | 70-85% |
Note: The provided data represents typical values for similar compounds and may vary depending on the initial purity of the crude product.
Acid-Base Extraction
This technique is particularly useful for separating acidic compounds, like 3-Benzodioxol-5-yl-benzoic acid, from neutral or basic impurities. The principle involves converting the carboxylic acid into its water-soluble salt by reacting it with a base.
Experimental Protocol:
-
Dissolution: Dissolve the crude mixture containing 3-Benzodioxol-5-yl-benzoic acid in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, periodically venting to release any pressure generated. The 3-Benzodioxol-5-yl-benzoic acid will react with the base to form its sodium salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of the target compound. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
-
Washing: Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous solution in an ice bath and acidify it by slowly adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2). The 3-Benzodioxol-5-yl-benzoic acid will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash the crystals with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven.
Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption onto a solid stationary phase.[5] For 3-Benzodioxol-5-yl-benzoic acid, silica gel is a common stationary phase.
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude 3-Benzodioxol-5-yl-benzoic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.[5]
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the target compound from impurities.[5]
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Benzodioxol-5-yl-benzoic acid.[5]
Data Presentation:
| Purification Method | Stationary Phase | Mobile Phase (Eluent) | Typical Purity Achieved |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | >99% |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol (gradient) | >99% |
Note: The provided data represents typical values for similar compounds and may vary depending on the specific impurities present.
Mandatory Visualizations
Caption: General workflow for purification by recrystallization.
References
Application of 3-Benzodioxol-5-yl-benzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzodioxol-5-yl-benzoic acid is a bicyclic aromatic carboxylic acid belonging to the broader class of benzodioxole derivatives. The 1,3-benzodioxole moiety is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. This structural motif is often associated with anticancer, anticonvulsant, antifungal, and anti-inflammatory properties. While specific research on the medicinal applications of 3-Benzodioxol-5-yl-benzoic acid is limited in publicly available literature, its structural similarity to other biologically active benzodioxoles suggests its potential as a valuable building block in drug discovery and development. These application notes provide an overview of the inferred potential of 3-Benzodioxol-5-yl-benzoic acid based on the activities of structurally related compounds and offer detailed protocols for its synthesis and hypothetical biological evaluation.
Potential Medicinal Chemistry Applications
The benzodioxole ring system is a key pharmacophore in several clinically used drugs and investigational agents. The presence of this moiety in 3-Benzodioxol-5-yl-benzoic acid suggests several potential avenues for medicinal chemistry research.
Anticancer Activity
Numerous benzodioxole derivatives have demonstrated potent anticancer activities. For instance, some compounds have been shown to induce apoptosis in cancer cell lines. A nitro-derivative, 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid, has been reported to induce apoptosis via caspase-3 activation in MDA-MB-231 breast cancer cells. This suggests that the 3-Benzodioxol-5-yl-benzoic acid scaffold could serve as a template for the design of novel anticancer agents.
Anticonvulsant Activity
The benzodioxole moiety is a core structural feature of the approved antiepileptic drug stiripentol. Furthermore, a series of (E)-3-(benzo[d][1][2]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives have been synthesized and shown to possess significant anticonvulsant activities in preclinical models, such as the maximal electroshock (MES) model. The most active compound from this series, 6d, exhibited a potent anticonvulsant effect with an ED50 value of 4.3 mg/kg, suggesting that it targets voltage-gated sodium channels (Nav1.1).[3] This highlights the potential of the benzodioxole core, and by extension 3-Benzodioxol-5-yl-benzoic acid, in the development of new central nervous system agents.
Antifungal Activity
Derivatives of the benzodioxole scaffold have also been investigated for their antifungal properties. One study focused on 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamide derivatives as potent synergists against fluconazole-resistant Candida albicans. These compounds were shown to significantly enhance the efficacy of fluconazole, a commonly used antifungal drug. This indicates that the 3-benzodioxol-5-yl moiety could be a valuable component in the development of antifungal agents or adjuvants.
Data Presentation
Table 1: Summary of Biological Activities of Selected Benzodioxole Derivatives
| Compound/Derivative Class | Biological Activity | Model/Assay | Quantitative Data | Reference |
| 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid | Anticancer | MDA-MB-231 cells | Induces apoptosis (Caspase-3 activation) | [1] |
| (E)-3-(benzo[d][1][2]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives (e.g., compound 6d) | Anticonvulsant | Maximal Electroshock (MES) model in mice | ED50 = 4.3 mg/kg; TD50 = 160.9 mg/kg | [3] |
| 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamides | Antifungal Synergist | Candida albicans (fluconazole-resistant) | Enhances fluconazole susceptibility from 128.0 µg/ml to 0.125-0.25 µg/ml at 1.0 µg/ml |
Experimental Protocols
Synthesis of 3-Benzodioxol-5-yl-benzoic acid
A plausible synthetic route for 3-Benzodioxol-5-yl-benzoic acid is via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Benzodioxol-5-yl-benzoic acid
Materials:
-
3-Bromobenzoic acid
-
1,3-Benzodioxol-5-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 1,3-benzodioxol-5-ylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Benzodioxol-5-yl-benzoic acid.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for 3-Benzodioxol-5-yl-benzoic acid.
Hypothetical Biological Evaluation Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the potential anticancer activity of 3-Benzodioxol-5-yl-benzoic acid against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound (3-Benzodioxol-5-yl-benzoic acid) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound and the positive control in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48 or 72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Hypothetical apoptotic signaling pathway.
Conclusion
While direct experimental data on the medicinal chemistry applications of 3-Benzodioxol-5-yl-benzoic acid are not extensively documented, the prevalence of the benzodioxole scaffold in a multitude of biologically active compounds provides a strong rationale for its investigation. The potential for this molecule to serve as a precursor for novel anticancer, anticonvulsant, and antifungal agents is significant. The protocols provided herein offer a starting point for the synthesis and biological evaluation of 3-Benzodioxol-5-yl-benzoic acid and its derivatives, encouraging further research into its therapeutic potential. Future studies should focus on synthesizing a library of analogs and screening them against a variety of biological targets to fully elucidate the structure-activity relationships and identify lead compounds for further development.
References
Application Notes and Protocols for the Use of 3-Benzodioxol-5-yl-benzoic Acid in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Benzodioxol-5-yl-benzoic acid as a starting material in the synthesis of amide derivatives. The protocols focus on a modern and efficient amide coupling reaction that avoids traditional, often harsh, coupling reagents.
Introduction
3-Benzodioxol-5-yl-benzoic acid is a versatile building block in medicinal chemistry and materials science. The benzodioxole moiety is a common scaffold in numerous natural products and pharmacologically active compounds. The carboxylic acid functionality allows for a variety of chemical transformations, most notably the formation of amides, which are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules.
This application note focuses on the amide coupling of 3-Benzodioxol-5-yl-benzoic acid with amines, a key reaction in the synthesis of novel chemical entities for drug discovery. We present a protocol based on the use of 2,2'-dipyridyldithiocarbonate (DPDTC) as a coupling agent. This method offers a green and efficient alternative to traditional amide bond formation techniques, proceeding through a thioester intermediate.[1][2][3]
Featured Reaction: Amide Coupling via Thioester Intermediate
The presented protocol details the synthesis of an amide derivative of 3-Benzodioxol-5-yl-benzoic acid. The reaction proceeds in a one-pot, two-step sequence. First, the carboxylic acid is converted to a reactive thioester intermediate using DPDTC. This is followed by the addition of an amine, which displaces the thiopyridyl group to form the desired amide.[1]
Reaction Scheme:
Caption: One-pot, two-step amide synthesis workflow.
Experimental Protocols
General Procedure for Amide Coupling of 3-Benzodioxol-5-yl-benzoic Acid
This protocol is adapted from a general method for amide bond formation using DPDTC.[1][2]
Materials:
-
3-Benzodioxol-5-yl-benzoic acid
-
2,2'-dipyridyldithiocarbonate (DPDTC)
-
Amine of choice (e.g., 3,4-dimethoxyphenethylamine)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bisulfite (NaHSO3) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Reaction vial with a PTFE-coated stir bar
-
Heating block or oil bath
Procedure:
-
Thioester Formation:
-
To a clean, dry reaction vial containing a stir bar, add 3-Benzodioxol-5-yl-benzoic acid (1.0 equiv).
-
Add 2,2'-dipyridyldithiocarbonate (DPDTC) (1.05 equiv).
-
Heat the mixture neat (without solvent) to approximately 60 °C with stirring. The DPDTC will melt, and the reaction mixture should become a clear solution as the thioester forms.[1] Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
-
Amide Formation:
-
Cool the reaction mixture to room temperature.
-
Add a solution of the desired amine (1.05 equiv) in a minimal amount of a suitable solvent like ethyl acetate (e.g., to make a 2 M solution of the amine).[1]
-
Stir the reaction at room temperature. The progress of the amide formation can be monitored by TLC. Reaction times are typically short, often complete within an hour.[2]
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic layer three times with a saturated aqueous solution of sodium bisulfite (NaHSO3) to remove the 2-mercaptopyridine byproduct.[2]
-
Wash the organic layer with 1 M aqueous NaOH solution to remove any unreacted carboxylic acid.[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Data Presentation
The following table summarizes the expected inputs and outputs for a representative amide coupling reaction.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-Benzodioxol-5-yl-benzoic acid | 242.23 | 1.0 |
| 2,2'-dipyridyldithiocarbonate (DPDTC) | 248.34 | 1.05 |
| Amine (e.g., 3,4-dimethoxyphenethylamine) | 181.23 | 1.05 |
| Expected Product | ||
| N-(3,4-Dimethoxyphenethyl)-3-(benzodioxol-5-yl)benzamide | 405.44 | ~90-98% Yield (expected)[1] |
Logical Relationships in the Amide Coupling Reaction
The following diagram illustrates the key relationships and transformations in the DPDTC-mediated amide coupling reaction.
Caption: Key components and transformations in the reaction.
Conclusion
The use of 3-Benzodioxol-5-yl-benzoic acid as a starting material in amide synthesis, particularly through the DPDTC-mediated protocol, offers a modern, efficient, and environmentally conscious approach for the generation of diverse amide libraries. This method is highly valuable for researchers in drug discovery and development due to its operational simplicity, high yields, and the avoidance of harsh traditional coupling reagents. The resulting amide products can be further explored for their biological activities.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Benzodioxol-5-yl-benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of 3-Benzodioxol-5-yl-benzoic acid and its derivatives. The following sections outline methodologies for evaluating the biological activity of this class of compounds in the context of diabetes and cancer research, focusing on enzymatic inhibition and cytotoxicity assays.
Application Note 1: Inhibition of α-Amylase Activity
Introduction: α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibitors of α-amylase can modulate carbohydrate digestion and absorption, representing a therapeutic strategy for managing hyperglycemia in diabetes. Derivatives of 3-Benzodioxol-5-yl-benzoic acid, specifically benzodioxole carboxamides, have been identified as potential α-amylase inhibitors. This application note describes a robust high-throughput screening assay to identify and characterize such inhibitors.
Data Presentation:
The following table summarizes representative quantitative data for two benzodioxole carboxamide derivatives, synthesized from 2-(benzo[d][1][2]dioxol-5-yl)acetic acid and benzo[d][1][2]dioxole-5-carboxylic acid, evaluated for their α-amylase inhibitory activity and cytotoxicity.
| Compound ID | Target | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in Hek293t cells, µM) |
| IIa | α-Amylase | Enzymatic Inhibition (HTS) | 0.85 | > 150 |
| IIc | α-Amylase | Enzymatic Inhibition (HTS) | 0.68 | > 150 |
Experimental Protocol: High-Throughput α-Amylase Inhibition Assay (Fluorescence Polarization)
This protocol is designed for a 384-well plate format suitable for HTS.
Materials:
-
Human salivary α-Amylase (purified)
-
Fluorescently labeled amylose substrate
-
Assay Buffer (20 mM potassium phosphate, 50 mM NaCl, pH 7.0)
-
Test compounds (derivatives of 3-Benzodioxol-5-yl-benzoic acid) dissolved in DMSO
-
Acarbose (positive control)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization (λex/em = 485/520 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and acarbose in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Enzyme Preparation: Dilute the α-amylase stock solution 10,000-fold in cold Assay Buffer.
-
Pre-incubation: Add 15 µL of the diluted enzyme solution to each well of the compound plate. For "Blank" wells, add 15 µL of Assay Buffer without the enzyme. Tap the plate gently to mix and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Enzyme Activity Assay: Add 30 µL of the fluorescent amylose substrate to all wells. Briefly tap the plate to ensure thorough mixing.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization (FP) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (FP_compound - FP_control) / (FP_blank - FP_control) Where:
-
FP_compound is the fluorescence polarization in the presence of the test compound.
-
FP_control is the fluorescence polarization of the enzyme without any inhibitor.
-
FP_blank is the fluorescence polarization of the substrate without the enzyme.
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathway:
Application Note 2: Cell-Based Cytotoxicity Screening
Introduction: Assessing the cytotoxic potential of novel compounds is a critical step in drug discovery to identify molecules with a favorable therapeutic window. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media. This application note provides a protocol for a high-throughput cytotoxicity screen of 3-Benzodioxol-5-yl-benzoic acid derivatives using the MTS assay.
Experimental Protocol: MTS Cytotoxicity Assay
This protocol is suitable for a 96-well plate format.
Materials:
-
Human embryonic kidney (Hek293t) cells or other cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (derivatives of 3-Benzodioxol-5-yl-benzoic acid) dissolved in DMSO
-
Doxorubicin (positive control for cytotoxicity)
-
MTS reagent (containing PES)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated as follows: % Cell Viability = 100 * (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank) Where:
-
Abs_compound is the absorbance of the wells treated with the test compound.
-
Abs_vehicle is the absorbance of the vehicle control wells.
-
Abs_blank is the absorbance of the media-only wells.
CC50 (half-maximal cytotoxic concentration) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow:
References
Application Notes and Protocols for Cell-Based Assays Using 3-Benzodioxol-5-yl-benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzodioxol-5-yl-benzoic acid and its derivatives are a class of compounds with a versatile scaffold that has been explored for a range of biological activities. The benzodioxole moiety is present in numerous natural products and has been incorporated into synthetic compounds with diverse therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties. These application notes provide an overview of the utility of cell-based assays in characterizing the biological effects of such compounds, with a focus on cytotoxicity. Due to the limited publicly available data on 3-Benzodioxol-5-yl-benzoic acid, this document leverages data and protocols for its parent compound, benzoic acid, as a representative example to illustrate the application of these assays.
Data Presentation: Cytotoxicity of Benzoic Acid
The following table summarizes the 50% inhibitory concentration (IC50) values of benzoic acid against various cancer cell lines after 48 and 72 hours of exposure, as determined by the MTT assay. This data is crucial for understanding the cytotoxic potential and selectivity of the compound.
| Cell Line | Cancer Type | IC50 (µg/mL) - 48h | IC50 (µg/mL) - 72h |
| PC3 | Prostate Cancer | 450.3 ± 25.18 | 310.2 ± 18.54 |
| HeLa | Cervical Cancer | 380.1 ± 19.72 | 250.6 ± 15.33 |
| HUH7 | Liver Cancer | 410.5 ± 21.39 | 280.4 ± 16.91 |
| CaCO2 | Colon Cancer | 520.7 ± 30.11 | 390.8 ± 22.47 |
| HT29 | Colon Cancer | 670.6 ± 43.26 | 510.3 ± 35.82 |
| SW48 | Colon Cancer | 490.2 ± 28.64 | 360.5 ± 20.79 |
| MG63 | Bone Cancer | 150.9 ± 9.83 | 85.54 ± 3.17 |
| A673 | Bone Cancer | 210.4 ± 12.51 | 130.7 ± 8.96 |
| 2A3 | Pharyngeal Cancer | 580.3 ± 38.92 | 430.1 ± 29.55 |
| CRM612 | Lung Cancer | 180.6 ± 10.27 | 110.2 ± 7.64 |
| Phoenix | Kidney (Normal) | 410.5 ± 32.29 | 231.2 ± 25.25 |
Data adapted from a study on the cytotoxic effects of benzoic acid[1][2].
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols can be adapted for the evaluation of 3-Benzodioxol-5-yl-benzoic acid and its derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Test compound (e.g., Benzoic Acid)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Genotoxicity Assessment
Genotoxicity assays are used to assess the potential of a compound to induce genetic damage. The following are brief outlines of common in vitro genotoxicity assays that were used to evaluate benzoic acid[3].
a) Chromosomal Aberration Test
This test detects structural and numerical chromosomal abnormalities in cultured mammalian cells.
-
Cell Culture and Treatment: Culture human peripheral blood lymphocytes and treat them with various concentrations of the test compound for 24 and 48 hours[3]. A positive control (e.g., mitomycin-C) and a negative control should be included[3].
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours of incubation.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix in methanol:acetic acid. Drop the cell suspension onto clean glass slides and air dry.
-
Staining and Analysis: Stain the slides with Giemsa and score at least 100 well-spread metaphases per concentration for chromosomal aberrations under a microscope.
b) Sister Chromatid Exchange (SCE) Assay
This assay detects the interchange of DNA between sister chromatids and is a sensitive indicator of DNA damage.
-
Cell Culture with BrdU: Culture lymphocytes in the presence of bromodeoxyuridine (BrdU).
-
Compound Treatment: Treat the cells with the test compound for a defined period.
-
Harvesting and Staining: Harvest the cells as in the chromosomal aberration test. Stain the slides using a fluorescence plus Giemsa (FPG) technique to differentiate between the sister chromatids.
-
Analysis: Score the number of SCEs in at least 25 second-division metaphases per concentration.
c) Micronucleus (MN) Assay
This assay detects small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.
-
Cell Culture and Treatment: Culture lymphocytes and treat with the test compound. Add cytochalasin-B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, treat with a mild hypotonic solution, and fix. Stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzodioxole derivative, leading to either cell survival/proliferation or apoptosis. This is a generalized representation as the specific molecular targets of 3-Benzodioxol-5-yl-benzoic acid are not well-defined in the literature.
Caption: Hypothetical signaling pathway for a benzodioxole derivative.
Experimental Workflow Diagram
This diagram outlines the general workflow for evaluating the cytotoxic effects of a test compound using a cell-based assay.
Caption: General workflow for a cell-based cytotoxicity assay.
References
- 1. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Benzodioxol-5-yl-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzodioxol-5-yl-benzoic acid, also known as piperonylic acid, is a naturally occurring compound found in various plant species, notably in black pepper (Piper nigrum). It serves as a key intermediate in the synthesis of various pharmaceutical and fragrance compounds. Furthermore, recent studies have highlighted its biological activities, including its role as a selective inactivator of the trans-cinnamate 4-hydroxylase enzyme and its ability to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] Accurate and precise quantification of 3-Benzodioxol-5-yl-benzoic acid is crucial for quality control in manufacturing processes, pharmacokinetic studies, and for understanding its biological effects.
These application notes provide detailed protocols for the quantitative analysis of 3-Benzodioxol-5-yl-benzoic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the quantitative performance of the described methods is presented in the table below, allowing for easy comparison.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after silylation) |
| Limit of Detection (LOD) | ~0.005 - 0.1 µg/mL | ~0.01 ng/mL | ~0.05 µg/g |
| Limit of Quantitation (LOQ) | ~0.015 - 0.25 µg/mL | ~0.1 ng/mL | ~0.1 µg/g |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.999 |
| Typical Linear Range | 0.1 - 100 µg/mL | 0.1 ng/mL - 10 µg/mL | 0.1 - 10 µg/mL |
| Recovery | 96 - 102% | 90 - 105% | 98 - 105% |
| Precision (%RSD) | < 2% | < 10% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of 3-Benzodioxol-5-yl-benzoic acid in various samples, including botanical extracts and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
3-Benzodioxol-5-yl-benzoic acid reference standard
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 3-Benzodioxol-5-yl-benzoic acid (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
-
Sample Preparation (Example: Botanical Extract):
-
Extract a known weight of the powdered plant material with methanol using sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-15 min: 20-80% Acetonitrile (linear gradient)
-
15-20 min: 80% Acetonitrile
-
20.1-25 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 290 nm
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 3-Benzodioxol-5-yl-benzoic acid in the samples by interpolating their peak areas on the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of 3-Benzodioxol-5-yl-benzoic acid in complex biological matrices at low concentrations.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
3-Benzodioxol-5-yl-benzoic acid reference standard
-
Internal Standard (IS) (e.g., isotopically labeled 3-Benzodioxol-5-yl-benzoic acid or a structurally similar compound)
Procedure:
-
Standard and IS Preparation:
-
Prepare stock solutions of 3-Benzodioxol-5-yl-benzoic acid and the IS (1 mg/mL) in methanol.
-
Prepare working solutions and calibration standards by serial dilution in the mobile phase, each containing a fixed concentration of the IS.
-
-
Sample Preparation (Example: Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the IS to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
-
Chromatographic and MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
3-Benzodioxol-5-yl-benzoic acid: Precursor ion (m/z 165.0) → Product ion (e.g., m/z 121.0)
-
Internal Standard: Monitor the specific transition for the chosen IS.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of carboxylic acids like 3-Benzodioxol-5-yl-benzoic acid typically requires derivatization to increase their volatility and thermal stability. Silylation is a common and effective derivatization technique.[4][5][6][7][8]
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Solvent for extraction (e.g., ethyl acetate)
-
3-Benzodioxol-5-yl-benzoic acid reference standard
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 3-Benzodioxol-5-yl-benzoic acid (1 mg/mL) in ethyl acetate.
-
Prepare calibration standards by diluting the stock solution.
-
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix into an organic solvent like ethyl acetate.
-
Evaporate a known volume of the extract or standard solution to dryness.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the silylated derivative.
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated 3-Benzodioxol-5-yl-benzoic acid based on its retention time and mass spectrum.
-
Construct a calibration curve and quantify the analyte in the samples as described for the other methods.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for the quantification of 3-Benzodioxol-5-yl-benzoic acid.
Caption: EGFR and Wnt/β-catenin signaling pathways activated by 3-Benzodioxol-5-yl-benzoic acid.[1][9]
References
- 1. Piperonylic acid stimulates keratinocyte growth and survival by activating epidermal growth factor receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thescipub.com [thescipub.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
[Specific enzyme] inhibition assay with 3-Benzodioxol-5-yl-benzoic acid
Application Note & Protocol
Topic: Cytochrome P450 3A4 (CYP3A4) Inhibition Assay using 3-Benzodioxol-5-yl-benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of over 50% of clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations of co-administered drugs and potential toxicity.[1][3] The benzodioxole moiety, present in 3-Benzodioxol-5-yl-benzoic acid, is a structural feature found in numerous compounds known to inhibit cytochrome P450 enzymes.[4] This document provides a detailed protocol for assessing the inhibitory potential of 3-Benzodioxol-5-yl-benzoic acid against human CYP3A4 using a luminescence-based in vitro assay. This method offers high sensitivity and is suitable for high-throughput screening.
Principle of the Assay
The protocol is based on a luminogenic assay, such as the P450-Glo™ system.[1] This assay employs a derivative of beetle luciferin as a substrate for CYP3A4. The enzyme metabolizes this luminogenic substrate, converting it into luciferin.[1] A subsequent reaction with a luciferase enzyme quantifies the amount of luciferin produced, generating a luminescent signal that is directly proportional to CYP3A4 activity.[1] A decrease in the luminescent signal in the presence of the test compound, 3-Benzodioxol-5-yl-benzoic acid, indicates inhibition of CYP3A4 activity. The half-maximal inhibitory concentration (IC50) can then be determined.
Data Presentation
The inhibitory activity of 3-Benzodioxol-5-yl-benzoic acid against CYP3A4 is quantified by determining its IC50 value. This is achieved by measuring the enzyme activity across a range of inhibitor concentrations. The results are compared against a known potent inhibitor, such as ketoconazole, which serves as a positive control.
Table 1: Inhibitory Activity (IC50) of 3-Benzodioxol-5-yl-benzoic acid and Ketoconazole against CYP3A4
| Compound | Test Concentration Range (µM) | IC50 (µM) |
| 3-Benzodioxol-5-yl-benzoic acid | 0.1 - 100 | 12.5 |
| Ketoconazole (Positive Control) | 0.005 - 100 | 0.04 |
Note: The IC50 value for 3-Benzodioxol-5-yl-benzoic acid is a representative value for illustrative purposes. The IC50 for the positive control, ketoconazole, is consistent with published data.[5]
Experimental Protocols
This protocol is designed for a 96-well plate format to determine the IC50 value of the test compound.
Required Materials
-
Enzyme: Recombinant human CYP3A4 enzyme/membrane preparation (e.g., from insect cells or E. coli).
-
Substrate: Luminogenic CYP3A4 substrate (e.g., Luciferin-IPA).
-
Cofactor: NADPH regenerating system.
-
Detection Reagent: Luciferase detection reagent.
-
Test Compound: 3-Benzodioxol-5-yl-benzoic acid.
-
Positive Control: Ketoconazole.
-
Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4).
-
Solvent: HPLC-grade DMSO.
-
Plates: White, opaque, flat-bottom 96-well assay plates.
-
Instrumentation: Luminometer or a microplate reader with luminescence detection capability.
Reagent Preparation
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and store at 4°C.
-
CYP3A4 Enzyme/Membrane Preparation: Dilute the recombinant CYP3A4 membranes in cold potassium phosphate buffer to the desired working concentration (e.g., 5-10 pmol/mL). Keep on ice.
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 3-Benzodioxol-5-yl-benzoic acid in DMSO.
-
Test Compound Serial Dilutions:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Further dilute these DMSO stocks into the assay buffer to create 4x final assay concentrations. The final DMSO concentration in the assay wells should not exceed 0.5% to avoid solvent-induced inhibition.[1]
-
-
Positive Control (Ketoconazole) Serial Dilutions: Prepare a 4x concentration series of ketoconazole in assay buffer similarly to the test compound.
Assay Procedure
-
Plate Setup:
-
Test Wells: Add 12.5 µL of each 4x test compound dilution.
-
Positive Control Wells: Add 12.5 µL of each 4x ketoconazole dilution.[1]
-
100% Activity Control (No Inhibition): Add 12.5 µL of assay buffer containing the same percentage of DMSO as the test wells.[1]
-
Background Control (No Enzyme): Add 12.5 µL of assay buffer with DMSO and use a control membrane preparation lacking CYP activity.[1]
-
-
Enzyme Addition: Add 25 µL of the diluted CYP3A4 enzyme preparation to all wells except the background control wells. Add 25 µL of buffer to the background control wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 12.5 µL of a 4x solution of the luminogenic substrate and NADPH regenerating system to all wells. The final volume in each well should be 50 µL.
-
Reaction Incubation: Incubate the plate for an optimized duration (e.g., 10-30 minutes) at 37°C.[1]
-
Reaction Termination & Detection:
-
Add 50 µL of the luciferase detection reagent to all wells. This reagent stops the CYP3A4 reaction and initiates the luminescent reaction.
-
Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Data Analysis
-
Subtract the average background luminescence from all other readings.
-
Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the 100% activity control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling and Metabolic Pathway
The following diagram illustrates the central role of CYP3A4 in drug metabolism and the mechanism of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Benzodioxol-5-yl-benzoic Acid Derivatives in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Derivatives of 3-Benzodioxol-5-yl-benzoic acid have emerged as a promising class of compounds in oncological research. These molecules have demonstrated significant potential as anticancer agents, with studies highlighting their cytotoxic effects on various cancer cell lines and their ability to interfere with critical cellular processes such as cell cycle progression. This document provides detailed application notes and experimental protocols for investigating the anticancer properties of 3-Benzodioxol-5-yl-benzoic acid derivatives, specifically focusing on carboxamide derivatives in hepatocellular carcinoma (Hep3B), cervical cancer (HeLa), and colorectal adenocarcinoma (Caco-2) cell lines.
Data Presentation
The cytotoxic activity of synthesized benzodioxole derivatives was evaluated using the MTS assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined. A lower IC50 value indicates a higher cytotoxic potency. The results for the most active carboxamide compounds are summarized below.
Table 1: Cytotoxicity of 3-Benzodioxol-5-yl-benzoic Acid Carboxamide Derivatives against Human Cancer Cell Lines
| Compound Reference | Chemical Name/Structure | Cell Line | IC50 (µM) |
| 2a | N-(aryl)-2-(benzo[d][1][2]dioxol-5-yl)acetamide derivative | Hep3B | Potent (Specific value to be determined by user's experimental setup) |
| 2a | N-(aryl)-2-(benzo[d][1][2]dioxol-5-yl)acetamide derivative | HeLa | Data Not Provided in Source |
| 2a | N-(aryl)-2-(benzo[d][1][2]dioxol-5-yl)acetamide derivative | Caco-2 | Data Not Provided in Source |
| 2b | N-(aryl)-2-(benzo[d][1][2]dioxol-5-yl)acetamide derivative | Hep3B | Weak Activity |
| 2b | N-(aryl)-2-(benzo[d][1][2]dioxol-5-yl)acetamide derivative | HeLa | Data Not Provided in Source |
| 2b | N-(aryl)-2-(benzo[d][1][2]dioxol-5-yl)acetamide derivative | Caco-2 | Data Not Provided in Source |
Note: The referenced study qualitatively describes compound 2a as having potent anticancer activity on Hep3B cells and 2b as having weak activity, with other derivatives showing low anticancer activity with high IC50 values.[1] Researchers should perform dose-response studies to determine precise IC50 values.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay
This protocol outlines the procedure for determining the cytotoxic effects of 3-Benzodioxol-5-yl-benzoic acid derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Hep3B, HeLa, Caco-2)
-
Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
3-Benzodioxol-5-yl-benzoic acid derivatives (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds from the stock solution in a complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for another 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Human cancer cell line (e.g., Hep3B)
-
6-well cell culture plates
-
Test compound (e.g., Compound 2a)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed Hep3B cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at a concentration determined from the cytotoxicity assay (e.g., at its IC50 concentration) for 24-48 hours. Include an untreated or vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity). Studies have shown that active benzodioxole derivatives can cause an arrest in the G2/M phase of the cell cycle.[1][3]
-
Visualizations
Caption: Workflow for screening and mechanistic study of anticancer compounds.
Caption: Postulated cell cycle arrest pathway induced by Compound 2a.
References
- 1. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 3-Benzodioxol-5-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzodioxol-5-yl-benzoic acid is a small molecule belonging to the benzodioxole class of compounds. Derivatives of benzodioxole have been investigated for a range of biological activities, with some exhibiting potential as anticancer agents.[1] This document outlines a comprehensive experimental design to evaluate the efficacy of 3-Benzodioxol-5-yl-benzoic acid as a potential anti-cancer therapeutic. The following protocols provide a framework for in vitro and in vivo studies to determine its cytotoxic and tumor-inhibiting properties.
Hypothesized Mechanism of Action:
For the purpose of this experimental design, it is hypothesized that 3-Benzodioxol-5-yl-benzoic acid induces apoptosis in cancer cells by modulating the intrinsic apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of effector caspases, leading to programmed cell death. The proposed experiments will test this hypothesis by examining the compound's effect on cell viability, key apoptotic markers, and in vivo tumor growth.
Experimental Workflow
The overall experimental workflow is designed to progress from initial in vitro screening to in vivo efficacy studies, providing a comprehensive evaluation of the compound's anti-cancer potential.
In Vitro Efficacy Protocols
Protocol: MTT Cell Viability Assay
This assay determines the concentration of 3-Benzodioxol-5-yl-benzoic acid that inhibits the growth of cancer cell lines by 50% (IC50).[2][3]
Materials:
-
Selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO2.[4]
-
Compound Treatment: Prepare serial dilutions of 3-Benzodioxol-5-yl-benzoic acid in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Protocol: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with 3-Benzodioxol-5-yl-benzoic acid.[6][7]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with 3-Benzodioxol-5-yl-benzoic acid at its IC50 concentration for 24 or 48 hours. Lyse cells in ice-cold RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel, then transfer to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[8]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol: Caspase-3 Activity Assay
This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[9][10]
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and untreated cells
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with 3-Benzodioxol-5-yl-benzoic acid at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Lysis: Resuspend 1-2 x 10^6 cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[11]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with cell lysis buffer. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT. Add 5 µL of the DEVD-pNA substrate.[12]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm.[12]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the results from the treated samples to the untreated control.
In Vivo Efficacy Protocol
Protocol: Xenograft Tumor Growth Inhibition Study
This study evaluates the in vivo anti-tumor efficacy of 3-Benzodioxol-5-yl-benzoic acid in an immunodeficient mouse model.[13][14]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line known to be sensitive to the compound in vitro
-
Matrigel
-
3-Benzodioxol-5-yl-benzoic acid formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.[15]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[16]
-
Compound Administration: Administer 3-Benzodioxol-5-yl-benzoic acid (at a predetermined dose) and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage) on a defined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (Length x Width²) / 2).[17]
-
Endpoint: Continue the study for a specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage.[18] Compare the mean tumor volumes and weights between the treated and control groups.
Data Presentation
Table 1: In Vitro Cytotoxicity of 3-Benzodioxol-5-yl-benzoic acid
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-231 | Breast Cancer | [Hypothetical Value] |
| A549 | Lung Cancer | [Hypothetical Value] |
| HCT116 | Colon Cancer | [Hypothetical Value] |
Table 2: Western Blot Densitometry Analysis in MDA-MB-231 Cells
| Protein Target | Treatment Group | Relative Expression (Normalized to GAPDH) |
| Bcl-2 | Control | 1.0 |
| Compound (IC50) | [Hypothetical Value, e.g., 0.4] | |
| Bax | Control | 1.0 |
| Compound (IC50) | [Hypothetical Value, e.g., 1.8] | |
| Cleaved Caspase-3 | Control | 1.0 |
| Compound (IC50) | [Hypothetical Value, e.g., 3.5] |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (%) |
| Vehicle Control | [Hypothetical Value] | [Hypothetical Value] | N/A |
| Compound (Dose 1) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Compound (Dose 2) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Visualization of Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action where 3-Benzodioxol-5-yl-benzoic acid induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2.
References
- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 15. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 16. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzodioxol-5-yl-benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Benzodioxol-5-yl-benzoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-Benzodioxol-5-yl-benzoic acid, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and (1,3-benzodioxol-5-yl)boronic acid.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable. Ensure proper handling to prevent deactivation. | An active catalyst is crucial for the reaction to proceed. Using a fresh or more robust catalyst should initiate the reaction and lead to product formation. |
| Inefficient Base | The choice of base is critical. For reactions involving carboxylic acid functionalities, a bicarbonate or carbonate base is often preferred to stronger bases like hydroxides which can lead to side reactions. Consider using K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | A suitable base will facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions, thereby improving the yield of the desired product. |
| Inappropriate Solvent | The solvent system must solubilize all reactants to a sufficient degree. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often effective. Ensure solvents are properly degassed to remove oxygen. | An appropriate solvent system will ensure all reactants are in the same phase, allowing the reaction to proceed efficiently. Degassing prevents oxidation of the palladium catalyst. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, many require heating to overcome the activation energy barrier. Gradually increase the reaction temperature, typically to 80-100 °C, while monitoring for product formation and potential decomposition. | Increased temperature often leads to a higher reaction rate and can drive the reaction to completion, thus improving the yield. |
| Poor Quality Starting Materials | Verify the purity of 3-bromobenzoic acid and (1,3-benzodioxol-5-yl)boronic acid. Impurities in the starting materials can inhibit the catalyst or lead to side reactions. | Using high-purity starting materials will minimize side reactions and catalyst poisoning, leading to a cleaner reaction and a higher yield of the desired product. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step | Expected Outcome |
| Homocoupling of Boronic Acid (Biphenyl-like dimer of 1,3-benzodioxole) | Occurs when the boronic acid reacts with itself. This can be promoted by the presence of oxygen or high catalyst loading. | Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use the minimum effective amount of palladium catalyst. Adding the aryl halide first to the activated catalyst can sometimes suppress homocoupling. | Minimizing oxygen and catalyst concentration will disfavor the homocoupling side reaction and increase the selectivity for the desired cross-coupling product. |
| Dehalogenation of 3-bromobenzoic acid (formation of benzoic acid) | The bromo group is replaced by a hydrogen atom. This can be caused by certain phosphine ligands or impurities in the reaction mixture. | Try a different phosphine ligand or a ligandless catalyst system. Ensure all reagents and solvents are pure. | Switching the ligand or using a ligandless system can prevent the undesired dehalogenation, preserving the aryl halide for the cross-coupling reaction. |
| Protodeboronation of (1,3-benzodioxol-5-yl)boronic acid | The boronic acid group is replaced by a hydrogen atom. This is often promoted by acidic conditions or prolonged reaction times at high temperatures in the presence of water. | Ensure the reaction medium is basic. Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for some loss. Minimize reaction time once the starting material is consumed. | Maintaining basic conditions and optimizing the reaction time will help to preserve the boronic acid, making it available for the desired cross-coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 3-Benzodioxol-5-yl-benzoic acid?
A1: The most prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-bromobenzoic acid with (1,3-benzodioxol-5-yl)boronic acid in the presence of a palladium catalyst and a base.
Q2: What are the typical yields for this synthesis?
A2: With an optimized protocol, yields for the Suzuki-Miyaura coupling to form 1,3-benzodioxole derivatives can range from moderate to excellent, typically between 33% and 89%.[1][2] The specific yield will depend on the chosen catalyst, ligand, base, solvent, and reaction temperature.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (3-bromobenzoic acid) and the formation of the product.
Q4: What is the best way to purify the final product?
A4: After the reaction is complete, a standard work-up procedure is typically followed. This involves quenching the reaction, extracting the product into an organic solvent, and washing with aqueous solutions. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Q5: I am observing a black precipitate in my reaction. What is it and is it a problem?
A5: A black precipitate is often "palladium black," which is the aggregated, inactive form of the palladium catalyst. While some formation of palladium black can be normal, excessive precipitation indicates catalyst decomposition, which will slow down or stop the reaction. This can be caused by the presence of oxygen, high temperatures, or an inappropriate choice of ligand.
Experimental Protocols
Protocol 1: Synthesis of 3-Benzodioxol-5-yl-benzoic acid via Suzuki-Miyaura Coupling
-
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 1.0 eq)
-
(1,3-benzodioxol-5-yl)boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq), finely powdered and dried
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromobenzoic acid, (1,3-benzodioxol-5-yl)boronic acid, and potassium carbonate.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of the degassed dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed dioxane and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the 3-bromobenzoic acid is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of (1,3-benzodioxol-5-yl)boronic acid
-
Materials:
-
5-Bromo-1,3-benzodioxole (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
Dissolve 5-bromo-1,3-benzodioxole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid, which can often be used in the subsequent Suzuki coupling without further purification.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki Coupling Yields
| Catalyst | Base | Solvent | Temperature (°C) | Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 70-85 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 100 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 80-95 |
| Pd(OAc)₂ (ligandless) | K₃PO₄ | Ethanol/Water | Reflux | 60-75 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 3-Benzodioxol-5-yl-benzoic acid.
Caption: Troubleshooting decision tree for low product yield.
References
Overcoming solubility issues with 3-Benzodioxol-5-yl-benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzodioxol-5-yl-benzoic acid, focusing on overcoming common solubility challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution of 3-Benzodioxol-5-yl-benzoic acid.
| Issue | Potential Cause | Suggested Solution |
| Compound will not dissolve in aqueous buffers (e.g., PBS, Tris). | 3-Benzodioxol-5-yl-benzoic acid is a hydrophobic molecule with a nonpolar backbone, limiting its interaction with polar water molecules. The carboxylic acid group's polarity is insufficient to overcome the hydrophobicity of the rest of the molecule. | 1. pH Adjustment: Increase the pH of the solution to deprotonate the carboxylic acid, forming a more soluble carboxylate salt. 2. Co-solvency: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. 3. Use of Complexing Agents: Employ cyclodextrins to form inclusion complexes that enhance aqueous solubility. |
| Precipitation occurs when adding an organic stock solution to an aqueous buffer. | The sudden change in solvent polarity causes the compound to crash out of the solution. This is a common issue when the final concentration of the organic co-solvent is too high or the mixing is not adequate. | 1. Slow Addition with Vigorous Stirring: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. Never add the aqueous buffer to the organic stock. 2. Lower Co-solvent Concentration: Keep the final concentration of the organic solvent in your working solution to a minimum, typically below 1% and often below 0.1%, to avoid solvent-induced artifacts in biological experiments. 3. Run a Vehicle Control: Always include a control group with the buffer and the same final concentration of the co-solvent to account for any effects of the solvent itself. |
| The pH of the final solution is not compatible with the experimental system after pH adjustment. | The amount of base added to dissolve the compound has shifted the pH outside the desired range for your experiment (e.g., cell culture, enzyme assay). | 1. Careful pH Monitoring: After initial dissolution with a base, carefully adjust the pH back to the desired range using a suitable acidic solution (e.g., dilute HCl), while monitoring for any signs of precipitation. 2. Buffering Capacity: Ensure your final aqueous medium has sufficient buffering capacity to maintain the desired pH after the addition of the dissolved compound. |
| Compound appears to be unstable in the chosen solvent over time. | The compound may be degrading due to factors like pH, light, or reaction with the solvent. | 1. Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment. 2. Storage Conditions: If short-term storage is necessary, store solutions at an appropriate temperature (e.g., 4°C or -20°C) and protect them from light. 3. Solvent Purity: Use high-purity, anhydrous solvents when preparing stock solutions to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 3-Benzodioxol-5-yl-benzoic acid in common laboratory solvents?
Solubility of Benzoic Acid (as a reference)
| Solvent | Solubility at Room Temperature (approx. 20-25°C) |
| Water | 3.44 g/L[4][5] |
| Ethanol | Moderately soluble (~34 g/L)[5] |
| Methanol | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
| DMSO | 24 mg/mL (for benzoic acid)[6] |
Note: This data is for the parent compound, benzoic acid, and should be used as a general guide. Experimental determination of the solubility of 3-Benzodioxol-5-yl-benzoic acid in your specific solvents is recommended.
Q2: How can I improve the aqueous solubility of 3-Benzodioxol-5-yl-benzoic acid?
A2: Several methods can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Being a carboxylic acid, its solubility in water is highly pH-dependent.[2][7] By increasing the pH of the aqueous solution with a base (e.g., NaOH), the carboxylic acid group is deprotonated to form a more polar and thus more water-soluble carboxylate salt.[8]
-
Co-solvency: The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[9][] A concentrated stock solution of 3-Benzodioxol-5-yl-benzoic acid can be prepared in a solvent like DMSO or ethanol and then diluted into the aqueous experimental medium.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[11][12]
Q3: Are there detailed protocols for these solubility enhancement techniques?
A3: Yes, detailed experimental protocols for these common techniques are provided in the "Experimental Protocols" section below.
Q4: What is the best way to prepare a stock solution of 3-Benzodioxol-5-yl-benzoic acid?
A4: For most applications, preparing a concentrated stock solution in an organic solvent is the most practical approach. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for this purpose.[6] Ethanol is another suitable option.[5] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous solvent. This stock can then be serially diluted into your aqueous experimental medium to the final desired concentration.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This method relies on the conversion of the carboxylic acid to its more soluble carboxylate salt by increasing the pH.
Methodology:
-
Weigh the desired amount of 3-Benzodioxol-5-yl-benzoic acid.
-
Add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while continuously stirring or vortexing the mixture.
-
Continue to add the basic solution until the compound is fully dissolved, indicating the formation of the soluble salt.
-
Once dissolved, the pH of the solution will be basic. You can then add your desired aqueous buffer (e.g., PBS, Tris) to reach the final volume.
-
Crucially, check the final pH of the working solution. If the pH is too high for your experiment, it can be carefully adjusted downwards with a dilute acid (e.g., 0.1 M HCl). Monitor the solution closely during this step, as a significant drop in pH may cause the compound to precipitate. The final working solution must be maintained at a pH where the carboxylate form is predominant.
Caption: Workflow for pH-dependent solubilization.
Protocol 2: Solubility Enhancement by Co-solvency
This protocol describes the use of a water-miscible organic solvent to first dissolve the compound before dilution in an aqueous medium.
Methodology:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) of 3-Benzodioxol-5-yl-benzoic acid in a 100% water-miscible organic solvent (e.g., DMSO, ethanol). Ensure the compound is fully dissolved.
-
To prepare your final working solution, vigorously stir your aqueous buffer.
-
Add the concentrated organic stock solution dropwise to the stirring aqueous buffer.
-
Important: Never add the aqueous buffer to the organic stock, as this will likely cause immediate precipitation.
-
The final concentration of the organic solvent in the working solution should be kept as low as possible (typically <1% and often <0.1%) to minimize any potential effects of the solvent on the experiment.
-
Always prepare a "vehicle control" containing the same final concentration of the co-solvent in the aqueous buffer to run alongside your experiment.
Caption: Workflow for solubilization using a co-solvent.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
This method involves the formation of an inclusion complex with a cyclodextrin to increase aqueous solubility.
Methodology:
-
Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 5-10% (w/v) in your desired buffer.
-
Slowly add the powdered 3-Benzodioxol-5-yl-benzoic acid to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex. Gentle heating may also be applied to expedite the process.
-
The resulting solution, which should be clear, can then be sterile-filtered (if required for the application) and used in your experiments.
-
It is advisable to determine the complexation efficiency and the actual concentration of the solubilized compound analytically.
Caption: Workflow for cyclodextrin-mediated solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
3-Benzodioxol-5-yl-benzoic acid stability and degradation problems
Technical Support Center: 3-Benzodioxol-5-yl-benzoic acid
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Benzodioxol-5-yl-benzoic acid?
A1: Based on its structure, the primary stability concerns are related to photodegradation, oxidation, and to a lesser extent, thermal and hydrolytic degradation under specific conditions. The benzodioxole ring can be susceptible to light, while the benzoic acid portion is prone to oxidation and decarboxylation at high temperatures.
Q2: What are the likely degradation pathways for this compound?
A2: The potential degradation pathways include:
-
Photodegradation: The benzodioxole ring may undergo reactions when exposed to UV light, potentially leading to colored degradants.[1][2]
-
Oxidative Degradation: The benzoic acid ring is susceptible to oxidation, which can introduce hydroxyl groups onto the aromatic ring and may eventually lead to ring cleavage.[3][4][5] This can be initiated by atmospheric oxygen, peroxides, or metal ions.[4][6]
-
Thermal Degradation: While benzoic acid itself is quite thermally stable (up to 300°C), its derivatives can undergo decarboxylation (loss of the -COOH group) at elevated temperatures.[7][8][9]
-
Hydrolysis: The ether linkages in the 1,3-dioxolane ring of the benzodioxole moiety may be susceptible to acid-catalyzed hydrolysis under strong acidic conditions.[10][11]
Q3: How should I properly store 3-Benzodioxol-5-yl-benzoic acid?
A3: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place.[12] It is recommended to keep it in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photo-degradation.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the parent compound and detecting degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradants.[6][7]
Troubleshooting Guides
Issue 1: Compound or solution is turning yellow/brown over time.
-
Potential Cause: This is a common indicator of photodegradation. The benzodioxole moiety, especially in the presence of photosensitizers, can form colored byproducts upon exposure to light.[1][2]
-
Troubleshooting Steps:
-
Immediately protect the compound and its solutions from all light sources.
-
Use amber-colored glassware or wrap containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
Analyze the discolored sample by HPLC-UV/Vis to characterize the impurity profile and compare it to a sample that has been protected from light.
-
-
Preventative Measures: Always store the solid compound and any solutions in the dark. For photosensitive experiments, use low-light conditions or light filters.
Issue 2: Loss of parent compound peak in HPLC with appearance of new, more polar peaks.
-
Potential Cause: This pattern is characteristic of oxidative degradation. The introduction of hydroxyl groups onto the aromatic ring increases the polarity of the degradation products.[13] This can be accelerated by exposure to air, trace metal impurities, or oxidizing reagents.[4]
-
Troubleshooting Steps:
-
Review experimental conditions for potential sources of oxidation (e.g., non-degassed solvents, prolonged exposure to air).
-
Prepare a fresh solution using solvents that have been sparged with an inert gas (nitrogen or argon).
-
If the degradation persists, consider adding a small amount of an antioxidant, such as BHT, if it does not interfere with the experiment.
-
-
Preventative Measures: Use de-gassed solvents for all solutions. Store solutions under an inert atmosphere. Avoid sources of free radicals.
Issue 3: Inconsistent results or loss of compound in heated reactions.
-
Potential Cause: Thermal degradation may be occurring. While benzoic acid is very stable, substituted derivatives can be less so.[7][9] The primary thermal degradation pathway for aromatic carboxylic acids is often decarboxylation.[8][14]
-
Troubleshooting Steps:
-
Verify the temperature of the experiment. Hot spots in heating mantles or oil baths can lead to localized overheating.
-
Run a control experiment at a lower temperature to see if the degradation is reduced.
-
Analyze the reaction mixture by GC-MS to look for a product with a molecular weight corresponding to the loss of CO2 (44 Da).
-
-
Preventative Measures: Use precise temperature control for all reactions. Determine the thermal stability of the compound using techniques like Thermogravimetric Analysis (TGA) if it will be consistently used at elevated temperatures.
Quantitative Data on Related Compounds
The following tables summarize stability data for benzoic acid and its derivatives, which may provide insights into the expected behavior of 3-Benzodioxol-5-yl-benzoic acid.
Table 1: Thermal Stability of Benzoic Acid and Derivatives in Subcritical Water
| Compound | Temperature for Mild Degradation | Temperature for Severe Degradation | Primary Degradation Product | Reference(s) |
|---|---|---|---|---|
| Benzoic Acid | Stable up to 300°C | > 350°C | Benzene | [7][9] |
| Salicylic Acid | 150°C | 200°C | Phenol | [7][9] |
| Anthranilic Acid | 150°C | 200°C | Aniline | [7][9] |
| Syringic Acid | 150°C | 200°C | Syringol |[7][9] |
Table 2: Conditions for Oxidative Degradation of Benzoic Acid
| Oxidizing System | Conditions | Degradation Efficiency | Reference(s) |
|---|---|---|---|
| Homogeneous Fenton (Fe³⁺/H₂O₂) | pH 3, 35 min | 87.5% | [3] |
| Heterogeneous Fenton (Fe³⁺-Al₂O₃/H₂O₂) | pH 3, 35 min | 91.7% | [3] |
| Sunlight / H₂O₂ / Fe(III) | Aqueous solution | Increased rate over individual oxidants | [4] |
| Peroxyl Radicals (from AAPH) | Oxygen-dependent | Leads to decarboxylation |[6] |
Experimental Protocols
Protocol: General Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating power of analytical methods.[15][16][17]
-
Preparation of Stock Solution: Prepare a stock solution of 3-Benzodioxol-5-yl-benzoic acid at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Keep the samples at room temperature and analyze at initial, 2, 4, 8, and 24-hour time points.
-
If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).[15]
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% hydrogen peroxide.
-
Keep the sample at room temperature and protected from light.
-
Analyze at initial, 2, 4, 8, and 24-hour time points.[15]
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in a temperature-controlled oven at 70°C.
-
Analyze at initial, 24, 48, and 72-hour time points.
-
For solid-state thermal stress, place the powdered compound in an oven at a temperature below its melting point.[16]
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples after a defined exposure period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method. Peak purity analysis of the parent compound peak is recommended.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Oxidation of benzoic acid from biomass burning in atmospheric waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals [beilstein-journals.org]
- 11. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of 3-Benzodioxol-5-yl-benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Benzodioxol-5-yl-benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3-Benzodioxol-5-yl-benzoic acid?
A1: The most prevalent and versatile methods for the synthesis of 3-Benzodioxol-5-yl-benzoic acid are the Suzuki-Miyaura cross-coupling reaction and the carboxylation of a Grignard reagent. The choice between these routes often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.
Q2: What is the primary side reaction of concern in the Grignard-based synthesis?
A2: A significant side reaction in the Grignard-based synthesis is the formation of a biphenyl byproduct through a Wurtz-type coupling reaction. This occurs when the Grignard reagent reacts with the starting aryl halide. Additionally, Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent and reduce the yield of the desired carboxylic acid.[1]
Q3: In a Suzuki-Miyaura coupling, what are the typical byproducts?
A3: Common side reactions in Suzuki-Miyaura couplings include the dehalogenation of the aryl halide starting material and homocoupling of the boronic acid or the aryl halide. The specific byproducts and their prevalence can be influenced by the choice of catalyst, ligands, base, and solvent system.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of 3-Benzodioxol-5-yl-benzoic acid.
Synthesis Route 1: Suzuki-Miyaura Cross-Coupling
Issue 1: Low or no yield of the desired product.
-
Probable Cause: Inefficient catalyst system or incorrect reaction conditions. The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling.[2]
-
Recommended Solution:
-
Catalyst and Ligand Screening: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active catalyst system, especially for less reactive aryl bromides or chlorides. Systems like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can be more effective.
-
Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate.[2]
-
Solvent System: Ensure the solvent system (e.g., Dioxane/water, Toluene/water) is appropriate and properly degassed to prevent catalyst deactivation.
-
Issue 2: Presence of significant amounts of homocoupling or dehalogenation byproducts.
-
Probable Cause: Suboptimal reaction temperature or incorrect stoichiometry.
-
Recommended Solution:
-
Temperature Control: Lowering the reaction temperature may reduce the rate of side reactions relative to the desired cross-coupling.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid partner. A large excess can sometimes lead to increased homocoupling.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) to minimize side reactions.
-
Synthesis Route 2: Grignard Reagent Carboxylation
Issue 1: Formation of a significant amount of a biphenyl byproduct.
-
Probable Cause: Wurtz-type coupling of the Grignard reagent with the starting aryl halide.
-
Recommended Solution:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This helps to maintain a low concentration of the aryl halide, minimizing the coupling side reaction.
-
Reaction Temperature: Maintain a gentle reflux during Grignard formation. Overheating can sometimes promote side reactions.
-
Issue 2: Low yield of carboxylic acid and recovery of the starting arene.
-
Probable Cause: The Grignard reagent was quenched by a protic source, such as water.[1]
-
Recommended Solution:
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried) before use. The solvent (typically THF or diethyl ether) must be anhydrous.[1]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Dry Carbon Dioxide: Use freshly crushed dry ice or pass CO₂ gas through a drying agent before introducing it to the reaction mixture.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for 3-Benzodioxol-5-yl-benzoic acid
| Feature | Suzuki-Miyaura Coupling | Grignard Carboxylation |
| Starting Materials | 5-Bromo-1,3-benzodioxole and 3-carboxyphenylboronic acid (or their equivalents) | 5-Bromo-1,3-benzodioxole and Carbon Dioxide |
| Key Reagents | Palladium catalyst, Ligand, Base | Magnesium, Anhydrous Ether/THF |
| Common Side Products | Homocoupled products, Dehalogenated arene | Biphenyl derivatives, Starting arene |
| Functional Group Tolerance | Generally high | Low (sensitive to acidic protons) |
| Reaction Conditions | Typically heated (80-110 °C), Inert atmosphere | Anhydrous, Inert atmosphere |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization.
-
Reaction Setup: To a dry round-bottom flask, add 5-bromo-1,3-benzodioxole (1.0 eq.), 3-carboxyphenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3][4]
Protocol 2: Synthesis via Grignard Carboxylation
This protocol requires strict anhydrous conditions.
-
Grignard Formation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere. Add a small amount of anhydrous diethyl ether or THF. Add a crystal of iodine to initiate the reaction. Slowly add a solution of 5-bromo-1,3-benzodioxole (1.0 eq.) in the anhydrous solvent from the dropping funnel to maintain a gentle reflux.
-
Carboxylation: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add an excess of crushed dry ice to the reaction mixture with vigorous stirring.[5]
-
Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. Acidify the bicarbonate washings to precipitate the crude carboxylic acid. Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be used for further purification.[3][4]
Visualizations
Caption: Suzuki-Miyaura reaction pathway and common side reactions.
Caption: Grignard carboxylation workflow and troubleshooting logic.
References
Technical Support Center: Synthesis of 3-Benzodioxol-5-yl-benzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzodioxol-5-yl-benzoic acid. This valuable compound is often synthesized via a Suzuki-Miyaura cross-coupling reaction. This guide offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to facilitate a smooth and successful synthesis.
Troubleshooting Guides
Low yields or reaction failures in Suzuki-Miyaura cross-coupling can be attributed to several factors. The following table outlines common problems, their potential causes, and actionable solutions to optimize your reaction conditions.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SMC-01 | Low or No Product Formation | - Inactive or degraded palladium catalyst.- Poor quality or decomposition of the boronic acid.[1]- Inappropriate choice of base or solvent. | - Use a fresh, high-quality palladium catalyst and ligand. Consider using an air-stable precatalyst.[2]- Verify the purity of the boronic acid; consider using a more stable boronic ester (e.g., pinacol ester).[3]- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water).[1][4] |
| SMC-02 | Significant Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[2]- Use of a strong base that promotes boronic acid decomposition. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2]- Switch to a milder base such as K₂CO₃ or KF.[1] |
| SMC-03 | Protodeboronation (Loss of Boronic Acid Group) | - Presence of water or other protic impurities.[2]- Instability of the boronic acid under the reaction conditions. | - Use anhydrous solvents and reagents.[2]- Employ a milder base to minimize decomposition.[3]- Consider converting the boronic acid to a more stable derivative like a trifluoroborate salt.[3] |
| SMC-04 | Dehalogenation of the Aryl Halide | - Presence of impurities that can act as a hydride source.- Certain phosphine ligands can promote this side reaction. | - Purify the aryl halide before use.- Screen alternative phosphine ligands. |
| SMC-05 | Incomplete Reaction | - Insufficient reaction time or temperature.- Low catalyst loading. | - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.- Increase the reaction temperature, ensuring the stability of all components.- Incrementally increase the catalyst loading. |
| SMC-06 | Product Purification Difficulties | - Co-elution of the product with byproducts (e.g., homocoupled product).- Residual palladium in the final product. | - Optimize the reaction to minimize byproduct formation.- Employ a different chromatographic eluent system or consider recrystallization.[5]- Treat the crude product with a palladium scavenger or perform an activated carbon wash. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-Benzodioxol-5-yl-benzoic acid?
A1: The most prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-bromobenzoic acid (or its corresponding ester) with (1,3-benzodioxol-5-yl)boronic acid in the presence of a palladium catalyst and a base.[4]
Q2: Which starting materials are required for the Suzuki-Miyaura coupling?
A2: The key starting materials are:
-
Aryl Halide: 3-Bromobenzoic acid or methyl 3-bromobenzoate.
-
Organoboron Reagent: (1,3-Benzodioxol-5-yl)boronic acid or its pinacol ester.
-
Palladium Catalyst: A source of Pd(0), such as Pd(PPh₃)₄, or a Pd(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand.[6]
-
Base: An inorganic base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][7]
-
Solvent: A degassed solvent or solvent mixture is necessary. Common systems include dioxane/water, toluene/water, and THF/water.[6]
Q3: My reaction is not working even after troubleshooting. What should I check?
A3: Revisit the fundamentals of the reaction setup. Ensure that your solvents are rigorously degassed to remove oxygen, which can deactivate the catalyst and promote side reactions.[2] The quality of your reagents, especially the boronic acid and the palladium catalyst, is critical. If possible, test your procedure on a simpler, well-established Suzuki coupling to confirm your technique and reagent quality.[3]
Q4: How can I purify the final product, 3-Benzodioxol-5-yl-benzoic acid?
A4: After the reaction, a standard aqueous work-up is typically performed. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5][8] If the reaction was performed on the methyl ester, the crude ester is purified first, followed by hydrolysis to the carboxylic acid.
Q5: Is it better to use 3-bromobenzoic acid directly or its methyl ester?
A5: Using the methyl ester, methyl 3-bromobenzoate, can sometimes be advantageous. The ester group is generally more soluble in organic solvents used for the coupling reaction and can prevent potential complications with the acidic proton of the carboxylic acid. The ester can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step.[9][10]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-Bromobenzoate with (1,3-Benzodioxol-5-yl)boronic acid
This protocol describes a general procedure for the synthesis of methyl 3-(1,3-benzodioxol-5-yl)benzoate, which can then be hydrolyzed to the final product.
Materials:
-
Methyl 3-bromobenzoate (1.0 equiv)
-
(1,3-Benzodioxol-5-yl)boronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 3-bromobenzoate, (1,3-benzodioxol-5-yl)boronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 3-(1,3-benzodioxol-5-yl)benzoate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Methyl 3-(1,3-Benzodioxol-5-yl)benzoate
Materials:
-
Methyl 3-(1,3-benzodioxol-5-yl)benzoate (1.0 equiv)
-
Base (e.g., NaOH or KOH, 2-3 equiv)
-
Solvent (e.g., Methanol/Water mixture)
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
Dissolve the purified methyl 3-(1,3-benzodioxol-5-yl)benzoate in a mixture of methanol and water.
-
Add sodium hydroxide or potassium hydroxide to the solution.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1 M HCl.
-
The product, 3-Benzodioxol-5-yl-benzoic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[11]
Data Presentation
The following tables summarize the effects of different reaction parameters on the yield of biaryl products in Suzuki-Miyaura coupling reactions analogous to the synthesis of 3-Benzodioxol-5-yl-benzoic acid. This data can guide the optimization of your specific reaction.
Table 1: Effect of Different Bases on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~97 |
| 2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~95 |
| 3 | Cs₂CO₃ | Toluene | 110 | 12 | ~90 |
| 4 | Na₂CO₃ | DME/H₂O | 80 | 12 | ~85 |
| Data is representative for the coupling of 3-bromobenzoic acid with various arylboronic acids.[4] |
Table 2: Effect of Different Palladium Catalysts on Yield
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | High |
| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | High |
| 3 | Pd₂(dba)₃ (1.5) | SPhos | Cs₂CO₃ | Toluene | 110 | Moderate-High |
| 4 | Pd(OAc)₂ (2) | PPh₃ | Na₂CO₃ | DMF/H₂O | 120 | Moderate-High |
| Yields are qualitative and depend on the specific substrates and reaction conditions. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-Benzodioxol-5-yl-benzoic acid.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. quora.com [quora.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Assays with 3-Benzodioxol-5-yl-benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 3-Benzodioxol-5-yl-benzoic acid in experimental assays. The following information is based on common challenges encountered in enzyme inhibition and cell-based assays, which are typical applications for a novel small molecule compound.
Frequently Asked Questions (FAQs)
1. My 3-Benzodioxol-5-yl-benzoic acid is not fully dissolving. What can I do?
Poor solubility is a common issue with small molecule compounds. Here are several steps to address this:
-
Solvent Choice: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For aqueous buffers in your final assay, ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects.
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the solvent.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: The benzoic acid moiety suggests that the solubility of this compound may be pH-dependent. Adjusting the pH of your buffer might improve solubility.
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment, as compounds can precipitate out of solution over time, especially after freeze-thaw cycles.
2. I am observing high background noise or a low signal-to-noise ratio in my assay. What are the potential causes?
High background can obscure your results. Consider these potential sources:
-
Compound Interference: 3-Benzodioxol-5-yl-benzoic acid may possess inherent fluorescent or light-absorbing properties at the wavelengths used in your assay. To check for this, run a control experiment with the compound in the assay buffer without the enzyme or cells.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.
-
Assay Plate Issues: The type of microplate used can affect background signal. Test different plate types (e.g., black plates for fluorescence assays) to minimize background.
-
Detector Settings: Optimize the gain and other settings on your plate reader for your specific assay to maximize the signal-to-noise ratio.
3. My results (e.g., IC50 values) are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results often stem from minor variations in experimental execution. To improve reproducibility:
-
Standardized Protocols: Follow a strict, standardized protocol for all experiments.
-
Reagent Quality: Use high-quality reagents and ensure consistency in buffer preparation.
-
Cell-Based Assays: If working with cells, ensure consistent cell passage numbers, seeding densities, and growth conditions.
-
Compound Handling: Prepare fresh dilutions of your compound from a concentrated stock for each experiment to avoid issues with compound degradation or precipitation.
-
Environmental Factors: Control for environmental factors such as temperature and incubation times, as these can significantly impact enzymatic reactions and cellular responses.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues when using 3-Benzodioxol-5-yl-benzoic acid in a typical assay.
Caption: A logical workflow for troubleshooting common assay problems.
Experimental Protocols
Protocol: Testing for Compound Autofluorescence
This protocol is designed to determine if 3-Benzodioxol-5-yl-benzoic acid interferes with the detection system of a fluorescence-based assay.
-
Prepare Compound Dilutions: Create a serial dilution of 3-Benzodioxol-5-yl-benzoic acid in the assay buffer at the same concentrations that will be used in the main experiment.
-
Plate Setup:
-
Add the diluted compound to the wells of a microplate (the same type used for the assay).
-
Include wells with only the assay buffer as a negative control.
-
Include wells with the assay's positive control fluorophore, if available.
-
-
Incubation: Incubate the plate under the same conditions (temperature, time) as the main assay.
-
Read Plate: Measure the fluorescence using a plate reader at the same excitation and emission wavelengths used for the assay.
-
Data Analysis: Compare the fluorescence intensity of the wells containing the compound to the buffer-only wells. A significant increase in fluorescence indicates that the compound is autofluorescent and may interfere with the assay.
Data Presentation: Example of Autofluorescence Data
| Compound Concentration (µM) | Average Fluorescence Units (RFU) | Standard Deviation |
| 100 | 15,234 | 876 |
| 50 | 7,890 | 453 |
| 25 | 4,123 | 210 |
| 12.5 | 2,056 | 102 |
| 6.25 | 1,012 | 55 |
| 0 (Buffer) | 523 | 25 |
Signaling Pathways
Hypothetical Mechanism: Enzyme Inhibition
The diagram below illustrates a simplified, hypothetical mechanism where 3-Benzodioxol-5-yl-benzoic acid acts as a competitive inhibitor of an enzyme.
Caption: A diagram of competitive enzyme inhibition.
Technical Support Center: Purification of 3-Benzodioxol-5-yl-benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzodioxol-5-yl-benzoic acid. Our aim is to help you address common purity issues encountered during and after synthesis.
Troubleshooting Guide
Encountering impurities in your sample of 3-Benzodioxol-5-yl-benzoic acid is a common challenge, often arising from the synthetic route employed, such as the Suzuki-Miyaura coupling. This guide outlines common problems, their potential causes, and recommended solutions to enhance the purity of your compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Purity Assessment Method(s) |
| Yellow or Brown Discoloration | - Residual Palladium Catalyst- Colored Organic Byproducts | - Activated Carbon Treatment: Stir the crude product in a suitable solvent (e.g., ethanol) with a small amount of activated carbon, followed by hot filtration.- Recrystallization: Perform recrystallization, potentially with a solvent system that leaves colored impurities in the mother liquor. | - Visual Inspection- UV-Vis Spectroscopy |
| Presence of Starting Materials (e.g., 3-bromobenzoic acid, 1,3-benzodioxol-5-ylboronic acid) | - Incomplete Reaction- Inefficient Quenching/Work-up | - Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its salt. Acidify the aqueous layer to precipitate the pure product.- Recrystallization: A carefully chosen solvent system can selectively crystallize the desired product, leaving unreacted starting materials in the mother liquor. | - Thin Layer Chromatography (TLC)- High-Performance Liquid Chromatography (HPLC)- ¹H NMR Spectroscopy |
| Homocoupling Byproducts (e.g., biphenyl-3,3'-dicarboxylic acid) | - Side reactions during Suzuki-Miyaura coupling. | - Recrystallization: Homocoupling products often have different solubility profiles than the desired product, allowing for separation by recrystallization.- Column Chromatography: For difficult separations, silica gel column chromatography can be employed. | - HPLC- ¹H NMR Spectroscopy- Mass Spectrometry |
| Broad Melting Point Range | - General Impurities | - Recrystallization: This is the most effective method for narrowing the melting point range by removing various impurities. Multiple recrystallizations may be necessary. | - Melting Point Analysis |
| Poor Crystal Formation | - Inappropriate Solvent- Solution is too dilute- Presence of oily impurities | - Solvent Screening: Test a variety of solvents or solvent mixtures to find one where the compound has high solubility in the hot solvent and low solubility in the cold solvent (e.g., ethanol/water, acetone/water).- Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent.- Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | - Visual Inspection |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying 3-Benzodioxol-5-yl-benzoic acid?
A1: Recrystallization is the most widely recommended and effective method for purifying solid organic compounds like 3-Benzodioxol-5-yl-benzoic acid. It is particularly effective at removing small amounts of impurities, leading to a product with high purity and a sharp melting point.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which 3-Benzodioxol-5-yl-benzoic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A common and effective solvent system for aromatic carboxylic acids is a mixture of ethanol and water. The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form.
Q3: My purified product is still showing impurities by HPLC. What should I do next?
A3: If a single recrystallization does not yield a product of sufficient purity, you can try a second recrystallization, possibly with a different solvent system. Alternatively, for more challenging separations, silica gel column chromatography can be an effective purification technique.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to confirm the purity of 3-Benzodioxol-5-yl-benzoic acid. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy can confirm the structure and identify any remaining impurities. A sharp melting point close to the literature value is also a good indicator of high purity.
Experimental Protocols
Detailed Recrystallization Protocol
This protocol provides a general guideline for the purification of 3-Benzodioxol-5-yl-benzoic acid by recrystallization from an ethanol/water solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Benzodioxol-5-yl-benzoic acid in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Troubleshooting Workflow for Purification
Common pitfalls in handling 3-Benzodioxol-5-yl-benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling 3-Benzodioxol-5-yl-benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with 3-Benzodioxol-5-yl-benzoic acid?
A1: Based on data for similar benzoic acid derivatives, 3-Benzodioxol-5-yl-benzoic acid is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Prolonged or repeated exposure through inhalation may cause damage to organs.[2] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: 3-Benzodioxol-5-yl-benzoic acid should be stored in a tightly closed container in a dry and well-ventilated place.[2] Avoid moisture and incompatible materials such as strong oxidizing agents, bases, and metals.[3]
Q3: I am having trouble dissolving 3-Benzodioxol-5-yl-benzoic acid. What solvents can I use?
A3: Like its parent compound benzoic acid, 3-Benzodioxol-5-yl-benzoic acid is expected to have low solubility in water and higher solubility in organic solvents.[3][4][5] For creating stock solutions, consider using organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol.[3]
Q4: Can I improve the aqueous solubility of 3-Benzodioxol-5-yl-benzoic acid by adjusting the pH?
A4: Yes, adjusting the pH is a common strategy for solubilizing carboxylic acids. By increasing the pH of your aqueous solution with a base (e.g., sodium hydroxide), you can deprotonate the carboxylic acid group, forming a more soluble salt.[6] It is advisable to test this on a small scale first to determine the optimal pH for your experiment.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
Problem: My compound, dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer.
Cause: This is a common issue when the final concentration of the organic solvent is not sufficient to keep the compound in solution in a largely aqueous environment.
Solutions:
-
Decrease the Final Concentration: Lower the final concentration of 3-Benzodioxol-5-yl-benzoic acid in your assay.
-
Optimize Co-solvent Concentration: Determine the highest tolerable percentage of the organic co-solvent (e.g., DMSO) in your final aqueous solution that does not affect your experimental system but keeps the compound dissolved.
-
Use a Different Solubilization Method: Consider preparing a salt form of the compound by dissolving it in a basic solution first, which can then be diluted in your buffer.
-
Employ Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more uniform suspension.
Issue 2: Inconsistent Experimental Results
Problem: I am observing high variability in my experimental results when using this compound.
Cause: This could be due to several factors including incomplete solubilization, compound degradation, or impurities.
Solutions:
-
Ensure Complete Dissolution: Before use, visually inspect your stock solution to ensure there are no solid particles. If needed, gentle warming or sonication can aid dissolution.
-
Assess Compound Stability: The stability of the compound in your specific experimental conditions (e.g., buffer composition, temperature, light exposure) may be a factor. It is recommended to prepare fresh solutions for each experiment. Consider performing forced degradation studies to understand its stability profile.
-
Verify Compound Purity: Impurities can interfere with your experiments. If you are synthesizing the compound, consider purification methods like recrystallization or column chromatography. For commercially sourced material, check the certificate of analysis for purity information.
Quantitative Data
Table 1: Solubility of Benzoic Acid in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 1.7 |
| 25 | 3.44[7] |
| 100 | 56.31[7] |
Table 2: Solubility of Benzoic Acid in Organic Solvents at 25°C
| Solvent | Solubility ( g/100g of solvent) |
| Acetone | High |
| Benzene | Soluble |
| Carbon Tetrachloride | Soluble |
| Ethanol | Soluble |
| Chloroform | Reasonably High[8] |
| Toluene | Lower[8] |
| Heptane | Low[8] |
| Cyclohexane | Low[8] |
| Pentane | Low[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of 3-Benzodioxol-5-yl-benzoic acid in an organic solvent.
-
Weighing: Accurately weigh the desired amount of 3-Benzodioxol-5-yl-benzoic acid in a suitable container.
-
Solvent Addition: Add the calculated volume of your chosen organic solvent (e.g., DMSO) to achieve the target concentration.
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the thermodynamic solubility of the compound in a specific solvent.
-
Preparation: Add an excess amount of 3-Benzodioxol-5-yl-benzoic acid to a known volume of the desired solvent in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not bind the compound, e.g., PVDF).
-
Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
Visualizations
As specific signaling pathways for 3-Benzodioxol-5-yl-benzoic acid are not yet established, the following diagrams illustrate common experimental workflows for handling and characterizing a novel compound.
Caption: General experimental workflow for preparing and using 3-Benzodioxol-5-yl-benzoic acid.
Caption: A logical workflow for troubleshooting precipitation issues during experiments.
References
- 1. 3-Benzo[1,3]dioxol-5-yl-benzoic acid | C14H10O4 | CID 2756678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid|CAS 1261894-05-6 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. ijsrp.org [ijsrp.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for 3-Benzodioxol-5-yl-benzoic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who observe a lack of activity with 3-Benzodioxol-5-yl-benzoic acid in their assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing any activity with 3-Benzodioxol-5-yl-benzoic acid in our assay. Is this expected?
A1: There is limited publicly available information on the specific biological targets and activity of 3-Benzodioxol-5-yl-benzoic acid. While related compounds, such as some benzoic acid derivatives, have shown biological activity, it is possible that this specific molecule is inactive in your particular assay system.[1][2] However, a lack of observed activity can also stem from a variety of experimental factors. This guide will help you troubleshoot potential issues.
Q2: What are the primary areas to investigate when a compound shows no activity?
A2: When a compound appears inactive, the investigation can be broadly categorized into three main areas:
-
Compound Integrity and Properties: Issues related to the compound itself, such as its purity, solubility, and stability.
-
Assay-Specific Factors: Problems with the experimental setup, including reagent concentrations, incubation times, and the health of biological components like enzymes or cells.
-
Compound-Assay Interference: The possibility that the compound is interfering with the assay technology itself, rather than interacting with the biological target.[3]
Troubleshooting Guides
Issue 1: No Observable Activity in a Biochemical Assay (e.g., Enzyme Inhibition Assay)
If 3-Benzodioxol-5-yl-benzoic acid is showing no activity in a biochemical assay, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for lack of activity in biochemical assays.
| Parameter | Recommended Check | Rationale |
| Compound Purity | Verify purity using HPLC or LC-MS. | Impurities can lead to an incorrect estimation of the compound's concentration.[4] |
| Compound Solubility | Visually inspect the stock solution and assay wells for precipitates. Determine the solubility limit in the assay buffer. | Poor solubility results in a lower effective concentration of the compound in the assay.[5] |
| Compound Stability | Assess the compound's stability in the assay buffer over the experiment's duration. | Degradation of the compound will lead to a loss of activity.[4] |
| Enzyme/Protein Activity | Run a positive control with a known inhibitor or activator. | Confirms that the enzyme or protein is active and the assay is working as expected.[4] |
| Substrate Concentration | For enzyme assays, ensure the substrate concentration is appropriate (e.g., at or near the Km). | Incorrect substrate concentration can affect the apparent activity of a compound. |
A simple method to assess apparent solubility is through serial dilution and visual inspection.
-
Prepare a high-concentration stock solution of 3-Benzodioxol-5-yl-benzoic acid in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in the assay buffer.
-
Visually inspect each dilution for any signs of precipitation or cloudiness immediately after preparation and after the typical assay incubation time.
-
Use a spectrophotometer to measure light scattering at a wavelength outside the compound's absorbance range (e.g., 600 nm) as a more sensitive measure of precipitation.
Issue 2: No Observable Activity in a Cell-Based Assay (e.g., Cytotoxicity, Proliferation)
A lack of activity in a cell-based assay introduces additional complexities, such as cell permeability and metabolism.
Caption: Troubleshooting logic for inactivity in cell-based assays.
| Factor | Recommended Check | Rationale |
| Cell Health | Monitor cell morphology and ensure cells are within an appropriate passage number range. | Unhealthy or high-passage-number cells can respond differently to stimuli. |
| Positive Control | Include a known cytotoxic or anti-proliferative agent in your experiment. | Confirms that the cells are responsive and the assay is performing correctly. |
| Compound Cytotoxicity | If a specific pathway is being studied, first run a general cytotoxicity assay (e.g., MTT, MTS) to ensure the compound is not toxic at the tested concentrations. | High cytotoxicity can mask more subtle effects on a specific pathway. |
| Assay Readout Interference | Test the compound in a cell-free version of the assay readout (e.g., add compound to media with MTT reagent). | Some compounds can directly interfere with assay reagents, leading to false negatives or positives.[3] |
This protocol outlines a general procedure for assessing the effect of a compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Benzodioxol-5-yl-benzoic acid in cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percent viability relative to the vehicle control and plot the results to determine if there is a dose-dependent effect.
By systematically working through these troubleshooting steps, researchers can determine whether the lack of activity of 3-Benzodioxol-5-yl-benzoic acid is a true reflection of its biological properties in the tested system or an artifact of the experimental conditions.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Benzodioxol-5-yl-benzoic acid
Welcome to the technical support center for the purification of 3-Benzodioxol-5-yl-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on refining the purification protocol for this compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-Benzodioxol-5-yl-benzoic acid and what are the likely impurities?
The most prevalent laboratory synthesis method for 3-Benzodioxol-5-yl-benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This reaction typically involves the coupling of a boronic acid or ester with an aryl halide. For this specific synthesis, 3-carboxyphenylboronic acid would be reacted with 5-bromo-1,3-benzodioxole (or a similar halogenated derivative) in the presence of a palladium catalyst and a base.
Potential Impurities:
-
Homocoupling products: Biphenyl-3,3'-dicarboxylic acid (from the self-coupling of 3-carboxyphenylboronic acid) and 5,5'-bi(1,3-benzodioxole).[6][7]
-
Dehalogenated starting material: Benzoic acid (from the proto-deboronation of 3-carboxyphenylboronic acid) or 1,3-benzodioxole (from the reduction of 5-bromo-1,3-benzodioxole).[6]
-
Residual Palladium Catalyst: Traces of the palladium catalyst used in the reaction may remain.
-
Unreacted Starting Materials: 3-carboxyphenylboronic acid and 5-bromo-1,3-benzodioxole.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., sodium carbonate, potassium phosphate).
Q2: What are the key physical and chemical properties of 3-Benzodioxol-5-yl-benzoic acid?
Understanding the properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₄ | PubChem |
| Molecular Weight | 242.23 g/mol | PubChem |
| Appearance | White crystalline solid | General knowledge for similar compounds |
| Melting Point | 121-125 °C (literature value for benzoic acid, specific data for the target compound is limited) | |
| Calculated LogP | 2.9 | PubChem |
Note: Experimental data for the melting point and solubility of 3-Benzodioxol-5-yl-benzoic acid is not widely available. The provided melting point is for the parent compound, benzoic acid, and should be used as a reference point. The purity of a sample can be assessed by the sharpness of its melting point range; a pure compound will have a narrow melting range, while impurities will cause a depression and broadening of the melting point.[8][9]
Q3: What are the recommended general approaches for purifying 3-Benzodioxol-5-yl-benzoic acid?
The purification strategy should be chosen based on the scale of the experiment and the nature of the impurities. The most common and effective methods are:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic product will move into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Recrystallization: This is a powerful technique for removing impurities from a solid compound. The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Column Chromatography: This method is useful for separating compounds with different polarities. For carboxylic acids, it is often necessary to add a small amount of a volatile acid (like acetic acid) to the eluent to prevent tailing on the silica gel column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 3-Benzodioxol-5-yl-benzoic acid.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The solution is not saturated (too much solvent was used).- The solution cooled too quickly. | - Evaporate some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Product "Oils Out" (forms an oil instead of crystals) | - The melting point of the impure solid is below the boiling point of the solvent.- The concentration of impurities is too high. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and then cool slowly.- Perform a preliminary purification step, such as acid-base extraction, to remove a significant portion of the impurities before recrystallization. |
| Low Recovery of Pure Product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - The eluent polarity is not optimized.- The column was overloaded with the crude sample. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A mixture of hexanes and ethyl acetate with a small amount of acetic acid is a good starting point.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). |
| Product Tailing (streaking on the column) | - The carboxylic acid group is interacting strongly with the acidic silica gel. | - Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent to suppress this interaction. |
Experimental Protocols
Acid-Base Extraction
-
Dissolve the crude 3-Benzodioxol-5-yl-benzoic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated carboxylic acid will be in the upper aqueous layer.
-
Drain the lower organic layer.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acid.
-
Combine all the aqueous extracts in a beaker and cool in an ice bath.
-
Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2). The purified 3-Benzodioxol-5-yl-benzoic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but be sparingly soluble when cold. For biaryl carboxylic acids, a mixture of ethanol and water is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of 3-Benzodioxol-5-yl-benzoic acid synthesized via a Suzuki-Miyaura coupling reaction.
Caption: A typical purification workflow for 3-Benzodioxol-5-yl-benzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. sserc.org.uk [sserc.org.uk]
Technical Support Center: 3-Benzodioxol-5-yl-benzoic acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzodioxol-5-yl-benzoic acid. The information provided aims to address common challenges encountered during synthesis, purification, characterization, and biological evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Benzodioxol-5-yl-benzoic acid?
A1: The most common and versatile method for synthesizing 3-Benzodioxol-5-yl-benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 3-bromobenzoic acid with (1,3-benzodioxol-5-yl)boronic acid in the presence of a palladium catalyst and a base.[1]
Q2: I am observing a low yield in my Suzuki-Miyaura synthesis. What are the likely causes?
A2: Low yields in Suzuki-Miyaura coupling can stem from several factors, including inactive catalyst, suboptimal reaction conditions (temperature, reaction time), or the presence of impurities. The carboxylic acid group of 3-bromobenzoic acid can sometimes interfere with the reaction by forming insoluble salts or coordinating with the palladium catalyst.
Q3: My purified 3-Benzodioxol-5-yl-benzoic acid shows inconsistent results in biological assays. What could be the reason?
A3: Inconsistent biological assay results can be due to several factors, including the purity of the compound, its stability in the assay medium, and variations in the experimental protocol itself. It is crucial to ensure the compound is thoroughly purified and characterized.
Q4: What is a potential biological target for 3-Benzodioxol-5-yl-benzoic acid?
A4: Benzoic acid derivatives have been studied as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the epigenetic regulation of gene expression and are targets in cancer therapy.[2][3] Therefore, HDACs represent a potential biological target for 3-Benzodioxol-5-yl-benzoic acid.
Troubleshooting Guides
Synthesis and Purification
Inconsistent yields and purity are common challenges in the synthesis of 3-Benzodioxol-5-yl-benzoic acid. The following guide addresses frequent issues encountered during its synthesis via Suzuki-Miyaura coupling and subsequent purification by recrystallization.
Issue: Low or No Product Formation in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a more robust pre-catalyst. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of solvent (e.g., dioxane, toluene, DMF, with or without water) is also critical and may require optimization.[4][5] |
| Interference from Carboxylic Acid Group | The carboxylic acid can be deprotonated by the base, affecting solubility and catalyst activity. Using an ester of 3-bromobenzoic acid (e.g., methyl 3-bromobenzoate) followed by hydrolysis after the coupling can circumvent this issue. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can lead to the formation of homocoupling byproducts. |
| Low Reaction Temperature or Insufficient Time | Gradually increase the reaction temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1] |
Issue: Difficulty in Purification by Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid and its derivatives, common recrystallization solvents include water, ethanol, or a mixture of ethanol and water.[6] |
| Oiling Out | This occurs when the compound comes out of solution as a liquid instead of a solid. This can be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly. |
| No Crystal Formation | The solution may be too dilute. Evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization. |
| Low Recovery | This can result from using too much solvent, filtering the crystals while the solution is still warm, or incomplete crystallization. Ensure the solution is fully cooled in an ice bath before filtration. |
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the synthesis of 3-Benzodioxol-5-yl-benzoic acid via Suzuki-Miyaura coupling.
Compound Characterization
Confirming the identity and purity of the synthesized 3-Benzodioxol-5-yl-benzoic acid is critical. Inconsistencies in analytical data can indicate the presence of impurities or structural misidentification.
Issue: Ambiguous NMR Spectra
| Possible Cause | Troubleshooting Steps |
| Solvent Peak Interference | Choose a deuterated solvent in which your compound is soluble and whose residual peaks do not overlap with key signals. Common solvents include DMSO-d₆ or CDCl₃. |
| Presence of Impurities | Unreacted starting materials or byproducts from the synthesis will show extra peaks. Compare the spectrum to the known spectra of the starting materials. Further purification may be necessary. |
| Broad Peaks | Broadening of the carboxylic acid proton is expected. Broadening of other peaks could be due to aggregation at high concentrations or paramagnetic impurities. Try diluting the sample or filtering it through a small plug of silica. |
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 167 - 173 |
| Benzodioxole (-O-CH₂-O-) | ~6.0 (s) | ~101 |
| Aromatic Protons/Carbons | 6.8 - 8.2 (m) | 108 - 150 |
Issue: Inconclusive Mass Spectrometry Data
| Possible Cause | Troubleshooting Steps |
| No Molecular Ion Peak | The molecular ion may be unstable and fragment easily. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). In ESI, look for the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode. |
| Complex Fragmentation Pattern | The fragmentation pattern can be complex. Look for characteristic losses for a carboxylic acid, such as the loss of H₂O (18 Da) and COOH (45 Da).[7] The benzodioxole moiety may also lead to specific fragmentation patterns. |
Predicted Mass Spectrometry Fragmentation
For 3-Benzodioxol-5-yl-benzoic acid (Molecular Weight: 242.23 g/mol ), the following fragments may be observed in ESI-MS:
-
Negative Ion Mode [M-H]⁻: m/z 241
-
Positive Ion Mode [M+H]⁺: m/z 243
Diagram: Characterization Workflow
Caption: A logical workflow for the analytical characterization of synthesized 3-Benzodioxol-5-yl-benzoic acid.
Biological Assays
Variability in biological assay results is a common source of inconsistent findings. This section provides a troubleshooting guide for a potential application of 3-Benzodioxol-5-yl-benzoic acid as a histone deacetylase (HDAC) inhibitor.
Issue: High Variability in HDAC Inhibition Assay
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 3-Benzodioxol-5-yl-benzoic acid may have limited aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low and consistent across all wells. Visually inspect the wells for any precipitation. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents and test compound. |
| Fluctuations in Incubation Time or Temperature | Ensure all wells are incubated for the same duration and at a constant, uniform temperature. Use a high-quality incubator. |
| Cell-Based Assay Variability | If using a cell-based assay, ensure consistent cell seeding density, cell health, and passage number. |
Experimental Protocol: Fluorometric HDAC Inhibition Assay
This protocol is a general guide for assessing the HDAC inhibitory activity of 3-Benzodioxol-5-yl-benzoic acid.
-
Reagent Preparation:
-
Prepare a stock solution of 3-Benzodioxol-5-yl-benzoic acid in DMSO.
-
Prepare serial dilutions of the compound in HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare solutions of recombinant human HDAC enzyme and a fluorogenic HDAC substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations (or DMSO for the vehicle control), and the diluted HDAC enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing an HDAC inhibitor (e.g., Trichostatin A).[8]
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).[8]
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Diagram: HDAC Inhibition Signaling Pathway
Caption: A simplified diagram illustrating the inhibition of histone deacetylase (HDAC) by a potential inhibitor like 3-Benzodioxol-5-yl-benzoic acid, preventing the deacetylation of histones and subsequent gene repression.
References
- 1. benchchem.com [benchchem.com]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Identity Confirmation of 3-Benzodioxol-5-yl-benzoic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for confirming the identity and purity of synthesized 3-Benzodioxol-5-yl-benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm the identity of synthesized 3-Benzodioxol-5-yl-benzoic acid?
To unambiguously confirm the chemical structure of a synthesized organic compound like 3-Benzodioxol-5-yl-benzoic acid, a combination of spectroscopic techniques is essential.[1] The most powerful and commonly used methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and obtain information about the molecular formula.[1]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[1]
-
Melting Point Analysis: To assess the purity of the compound. A sharp melting point range close to the literature value indicates high purity.[2]
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the compound.[3][4]
Q2: What are the expected signals in the ¹H NMR spectrum of 3-Benzodioxol-5-yl-benzoic acid?
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For 3-Benzodioxol-5-yl-benzoic acid, you should expect to see signals corresponding to the aromatic protons on both rings and the methylene protons of the benzodioxole group.
Q3: What is the expected molecular weight and key fragments in the mass spectrum?
Mass spectrometry is used to determine the molecular weight of the compound by identifying the molecular ion peak ([M]⁺).[5] The fragmentation pattern can also provide structural information. For 3-Benzodioxol-5-yl-benzoic acid (C₁₄H₁₀O₄), the expected molecular weight is approximately 242.23 g/mol .
Q4: What are the characteristic absorption bands in the FT-IR spectrum?
The FT-IR spectrum is used to identify the functional groups present.[1] For 3-Benzodioxol-5-yl-benzoic acid, the key functional groups are the carboxylic acid and the benzodioxole moiety. The expected characteristic peaks are due to the O-H and C=O stretching of the carboxylic acid, C-H stretching of the aromatic rings, and C-O stretching of the ether groups in the benzodioxole ring.[6][7]
Q5: Why is the melting point important and what is the expected range?
Data Presentation: Expected Analytical Data
The following tables summarize the expected quantitative data for the characterization of 3-Benzodioxol-5-yl-benzoic acid.
Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shifts (Note: Predicted values based on the structure. Actual values may vary depending on the solvent and experimental conditions.)
| ¹H NMR | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Proton 1 | Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet, broad |
| Protons 2,3,4,5,6,7 | Aromatic Protons | 7.0 - 8.2 | Multiplets |
| Proton 8 | Methylene (-O-CH₂-O-) | ~6.0 | Singlet |
| ¹³C NMR | Assignment | Expected Chemical Shift (δ, ppm) |
| Carbon 1 | Carboxylic Acid (C=O) | 165 - 175 |
| Carbons 2-13 | Aromatic Carbons | 105 - 150 |
| Carbon 14 | Methylene (-O-CH₂-O-) | ~101 |
Table 2: Expected Mass Spectrometry Data
| Analysis | Expected Value |
| Molecular Formula | C₁₄H₁₀O₄ |
| Exact Mass | 242.0579 |
| Molecular Weight | 242.23 |
| Expected [M]⁺ Peak (m/z) | 242 |
| Key Fragment [M-COOH]⁺ (m/z) | 197 |
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very Broad |
| Aromatic C-H | C-H stretch | 3000-3100 | Sharp, medium |
| Carbonyl (C=O) | C=O stretch | 1680-1710 | Strong, sharp |
| Aromatic C=C | C=C stretch | 1450-1600 | Medium to weak |
| Ether C-O | C-O stretch | 1200-1300 & 1000-1100 | Strong |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the standard workflow for confirming the identity of a synthesized compound and a troubleshooting guide for unexpected results.
Caption: A standard workflow for the synthesis, purification, and analytical confirmation of 3-Benzodioxol-5-yl-benzoic acid.
Troubleshooting Guide
Q: My analytical data does not match the expected values. What should I do?
A: Discrepancies in analytical data can arise from several issues, including impurities, incorrect structure, or problems with the analytical instrument. The following guide provides a systematic approach to troubleshooting.
Caption: A logical guide for troubleshooting unexpected results during the analytical characterization process.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis This protocol outlines a general method for determining the purity of the synthesized compound.[3]
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard proton experiment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shifts (e.g., 0-14 ppm), and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard carbon experiment (e.g., with proton decoupling). A longer acquisition time and more scans will be necessary compared to ¹H NMR.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI). Acquire the spectrum in positive or negative ion mode to observe the molecular ion and its fragments.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
5. Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.
-
Analysis: Place the capillary tube in a melting point apparatus and heat it slowly (1-2°C per minute) near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[2]
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.iut.ac.ir [chem.iut.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Benzodioxol-5-yl-benzoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of specialized organic compounds is a cornerstone of innovation. This guide provides a detailed comparison of two common and effective methods for the synthesis of 3-Benzodioxol-5-yl-benzoic acid: the Grignard Reaction and the Suzuki-Miyaura Coupling. This document outlines the experimental protocols, presents comparative quantitative data, and offers visualizations to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparing Synthesis Methods
| Parameter | Grignard Reaction | Suzuki-Miyaura Coupling |
| Starting Materials | 5-Bromo-1,3-benzodioxole, Magnesium, Carbon Dioxide (Dry Ice) | 5-Bromo-1,3-benzodioxole, 3-Carboxyphenylboronic acid |
| Catalyst | None (Grignard reagent is the reactive species) | Palladium-based catalyst (e.g., Pd(PPh₃)₄) |
| Reaction Time | Typically 2-4 hours for Grignard reagent formation and carboxylation | Typically 12-24 hours |
| Reported Yield | Variable, can be moderate to high depending on conditions | Generally good to excellent, reported yields for similar compounds range from 33-89%[1][2] |
| Purity | Often requires careful purification to remove biphenyl byproducts | Generally high, but may require purification to remove catalyst and byproducts |
| Key Considerations | Requires strictly anhydrous conditions; sensitive to moisture and protic solvents | Requires an inert atmosphere to prevent catalyst degradation; boronic acids can be expensive |
Visualizing the Synthetic Pathways
To better understand the workflow of each synthesis, the following diagrams illustrate the key steps involved.
Detailed Experimental Protocols
The following are generalized experimental protocols for each synthesis method, which can be adapted for specific laboratory conditions.
Grignard Reaction Protocol
This protocol is adapted from general procedures for the synthesis of benzoic acid derivatives via Grignard reagents.[3][4][5]
Materials:
-
5-Bromo-1,3-benzodioxole
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH), 5% solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried to exclude moisture.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 5-bromo-1,3-benzodioxole (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, indicated by a color change and bubbling.
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Slowly add 6 M HCl to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with 5% NaOH solution to extract the benzoic acid as its sodium salt.
-
Separate the aqueous layer and acidify it with 6 M HCl to precipitate the 3-Benzodioxol-5-yl-benzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
-
Suzuki-Miyaura Coupling Protocol
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.[1][6][7]
Materials:
-
5-Bromo-1,3-benzodioxole
-
3-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 5-bromo-1,3-benzodioxole (1 equivalent), 3-carboxyphenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent to the flask.
-
-
Reaction:
-
Heat the reaction mixture to a temperature typically between 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (the base) is present, filter the mixture.
-
Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 3-Benzodioxol-5-yl-benzoic acid.
-
Conclusion
Both the Grignard reaction and the Suzuki-Miyaura coupling are viable methods for the synthesis of 3-Benzodioxol-5-yl-benzoic acid. The choice between the two will depend on the specific requirements of the researcher, including available equipment, cost of reagents, and desired scale of the reaction.
The Grignard reaction is a classic and often cost-effective method, but its stringent requirement for anhydrous conditions can be challenging. The Suzuki-Miyaura coupling, while potentially more expensive due to the palladium catalyst and boronic acid, generally offers good to excellent yields and is more tolerant of a wider range of functional groups. For projects where high yield and purity are paramount and the cost is less of a concern, the Suzuki-Miyaura coupling may be the preferred method. For larger-scale syntheses where cost is a significant factor, optimizing the Grignard reaction could be a more economical approach.
References
Comparative Guide to the Biological Target Validation of 3-Benzodioxol-5-yl-benzoic acid and its Analogs as Cyclooxygenase-2 (COX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a representative benzodioxole derivative, closely related to 3-Benzodioxol-5-yl-benzoic acid, against a well-established alternative. The focus is on the validation of Cyclooxygenase-2 (COX-2) as a primary biological target, supported by experimental data.
Introduction to the Biological Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastrointestinal tract and activate platelets.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation, leading to pain and swelling.[1][3] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]
Compound of Interest and a Marketed Alternative
For this comparative guide, we will evaluate a representative benzodioxole derivative, 2-(1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)acetamide (Compound A) , as a proxy for the therapeutic potential of the 3-Benzodioxol-5-yl-benzoic acid scaffold. This compound has been synthesized and evaluated for its COX inhibitory activity.
As a point of comparison, we will use Celecoxib , a well-established and FDA-approved selective COX-2 inhibitor.[3][5]
Quantitative Data Summary: In Vitro COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of the representative benzodioxole derivative and Celecoxib against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies higher potency.
| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound A (Benzodioxole Derivative) | COX-1 | 3.82 µM | 0.85 |
| COX-2 | 4.49 µM | ||
| Celecoxib | COX-1 | >10 µM | >250 |
| COX-2 | 0.04 µM (40 nM) [5] |
Note: Data for Compound A is derived from a study on related benzodioxole derivatives.[6] The selectivity index for Celecoxib is based on its high selectivity for COX-2.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for validating the biological target of novel compounds. A common and reliable method is the in vitro cyclooxygenase inhibition assay.
In Vitro COX Inhibition Assay (Fluorometric Method)
This assay measures the peroxidase activity of COX enzymes by monitoring the appearance of a fluorescent product.[1]
Principle: The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to prostaglandin H2 (PGH2). This assay utilizes a probe that fluoresces upon oxidation by the peroxidase activity. The rate of fluorescence increase is proportional to the COX activity. Inhibitors of COX will reduce the rate of fluorescence generation.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Heme (as a cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the test compound at various concentrations, the positive control, or the vehicle control (for measuring 100% enzyme activity).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for Amplex™ Red) in a kinetic mode for a set period (e.g., 5-10 minutes).[1]
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined by comparing its reaction rate to that of the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Prostaglandin Synthesis and COX Inhibition Pathway
Caption: Simplified signaling pathway of prostaglandin synthesis and the inhibitory action of COX-2 inhibitors.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for a fluorometric in vitro cyclooxygenase (COX) inhibition assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. drugs.com [drugs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. staff.najah.edu [staff.najah.edu]
A Comparative Guide to the Cross-Reactivity of Mocetinostat (MGCD0103) in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Mocetinostat (MGCD0103), a benzamide-based histone deacetylase (HDAC) inhibitor, across a spectrum of cancer cell lines and its differential impact on non-transformed cells. The data presented herein offers insights into the compound's therapeutic window and potential for cross-reactivity, supported by detailed experimental protocols and visual representations of its mechanism of action.
Quantitative Analysis of Cellular Proliferation
Mocetinostat exhibits a broad-spectrum antiproliferative activity against a variety of human cancer cell lines, while demonstrating significantly less potency against normal human cells. This differential effect underscores its potential as a targeted anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the tables below.
Table 1: Antiproliferative Activity (IC50) of Mocetinostat in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.2 ± 0.03 |
| HCT15 | Colon Carcinoma | 0.3 ± 0.05 |
| A549 | Lung Carcinoma | 0.8 ± 0.1 |
| T24 | Bladder Carcinoma | 0.4 ± 0.07 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.2 ± 0.2 |
| Jurkat-T | Acute T Cell Leukemia | 0.1 ± 0.02 |
| U937 | Histiocytic Lymphoma | 0.1 ± 0.01 |
| HL60 | Acute Promyelocytic Leukemia | 0.08 ± 0.01 |
| RPMI-8226 | Multiple Myeloma | 0.2 ± 0.04 |
| MV-4-11 | Acute Myeloid Leukemia | 0.05 ± 0.01 |
Data compiled from multiple in vitro studies. Values represent the mean ± standard error.
Table 2: Comparative Antiproliferative Activity (IC50) in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HMEC | Mammary Epithelial Cells | > 25 |
| MRHF | Human Fibroblast Cells | > 25 |
Data indicates that Mocetinostat has a significantly lower impact on the proliferation of normal, non-cancerous cells compared to cancer cells.
Mechanism of Action: Signaling Pathways and Cellular Effects
Mocetinostat selectively inhibits Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) histone deacetylases.[1][2][3] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor gene expression.[1] Downstream cellular consequences include cell cycle arrest and the induction of apoptosis.
HDAC Inhibition and Transcriptional Regulation
Caption: Mocetinostat inhibits HDACs, leading to histone hyperacetylation and gene transcription.
Induction of Cell Cycle Arrest and Apoptosis
The reactivation of tumor suppressor genes, such as p21WAF1/Cip1, by Mocetinostat leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[4] Prolonged cell cycle arrest can subsequently trigger the intrinsic apoptotic pathway.
Caption: Mocetinostat induces cell cycle arrest and apoptosis through HDAC inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Mocetinostat's cross-reactivity and mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of Mocetinostat in different cell lines.
Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
Methodology
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Mocetinostat in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[6]
Western Blot Analysis for Histone Acetylation
This protocol is used to assess the effect of Mocetinostat on the acetylation of histones.
Methodology
-
Cell Lysis and Histone Extraction: Treat cells with Mocetinostat for a specified time. Harvest the cells and perform histone extraction using an acid extraction method.[8]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate 15-20 µg of histone proteins on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.[9][10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 (e.g., anti-acetyl-Histone H3) overnight at 4°C.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to a loading control, such as total histone H3 or β-actin.[10]
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of Mocetinostat on cell cycle distribution.
Methodology
-
Cell Treatment and Harvesting: Treat cells with Mocetinostat for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.[11][12]
-
Staining:
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Excite PI at 488 nm and measure the emission in the red channel.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Use software to model the cell cycle distribution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to the Reproducibility of Experiments with 3-Benzodioxol-5-yl-benzoic acid and its Potential as an IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document outlines the established experimental protocols for assessing IDO1 inhibition and provides a comparative summary of data for well-characterized IDO1 inhibitors, serving as a benchmark for future studies on 3-Benzodioxol-5-yl-benzoic acid and related compounds.
Quantitative Data on Reference IDO1 Inhibitors
To establish a baseline for comparison, the following table summarizes the inhibitory potency of two well-characterized IDO1 inhibitors, Epacadostat and Navoximod. This data is essential for validating experimental setups and interpreting the results of novel compounds like 3-Benzodioxol-5-yl-benzoic acid.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Epacadostat | Human IDO1 | Enzymatic | ~10 | [4] |
| Navoximod | Human IDO1 | Enzymatic | ~28 | [5] |
| Epacadostat | Human IDO1 | Cell-based (HeLa) | ~72 | [6] |
| Navoximod | Human IDO1 | Cell-based | ~70 | [7] |
Experimental Protocols for IDO1 Inhibition Assays
The reproducibility of experimental findings heavily relies on detailed and standardized protocols. Below are two common methodologies for assessing the inhibitory activity of compounds against IDO1.
In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1. The production of kynurenine, the enzymatic product, is quantified to determine the extent of inhibition.
Principle: IDO1 catalyzes the oxidative cleavage of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine is measured spectrophotometrically or by HPLC.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., 3-Benzodioxol-5-yl-benzoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (for colorimetric detection) or HPLC system.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the recombinant IDO1 enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet precipitated protein.
-
Quantify kynurenine in the supernatant. This can be done by:
-
Colorimetric Method: Adding p-dimethylaminobenzaldehyde reagent and measuring the absorbance at 480 nm.
-
HPLC Method: Injecting the supernatant onto a C18 column and quantifying the kynurenine peak by UV detection.
-
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and engagement with the target in a more physiologically relevant environment.
Principle: Human cancer cell lines (e.g., HeLa or SK-OV-3) are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is measured.
Detailed Protocol:
-
Cell Culture and IDO1 Induction:
-
Culture a suitable human cancer cell line (e.g., HeLa) in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., 3-Benzodioxol-5-yl-benzoic acid) in cell culture medium.
-
Remove the IFN-γ containing medium and add the medium containing the test compound at various concentrations. Include a vehicle control.
-
-
Kynurenine Measurement:
-
Incubate the cells with the test compound for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same methods described in the enzymatic assay (colorimetric or HPLC).
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition in the cells for each concentration of the test compound.
-
Determine the cellular IC50 value.
-
Visualizing the IDO1 Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The IDO1 metabolic pathway and the potential point of inhibition.
Caption: Workflow for enzymatic and cell-based IDO1 inhibition assays.
Conclusion
While there is a lack of direct experimental evidence for the biological activity of 3-Benzodioxol-5-yl-benzoic acid, its chemical structure suggests that it may act as an inhibitor of the immunomodulatory enzyme IDO1. The detailed experimental protocols and comparative data for known IDO1 inhibitors provided in this guide offer a robust framework for researchers to investigate this hypothesis. By following these standardized methods, scientists can generate reproducible data to accurately assess the potential of 3-Benzodioxol-5-yl-benzoic acid and its derivatives as novel therapeutic agents. Future studies are warranted to elucidate the precise biological targets and efficacy of this compound.
References
- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory potency of 3-Benzodioxol-5-yl-benzoic acid and a related compound, Benzoic acid, against α-amylase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. Due to the limited availability of direct experimental data for 3-Benzodioxol-5-yl-benzoic acid, this guide utilizes data for its close structural analog, Benzo[d][1][2]dioxole-5-carboxylic acid, to infer its potential activity relative to the parent benzoic acid structure.
Quantitative Comparison of α-Amylase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Benzoic acid and a structurally related benzodioxole derivative against porcine pancreatic α-amylase. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (mM) | Reference |
| Benzoic Acid | Porcine Pancreatic α-Amylase | 45.82 ± 2.13 | [1] |
| 2,3,4-Trihydroxybenzoic acid | Porcine Pancreatic α-Amylase | 17.30 ± 0.73 | [1] |
Note: Data for 3-Benzodioxol-5-yl-benzoic acid is not directly available in the cited literature. The potency of benzoic acid derivatives is highly dependent on the nature and position of substituents on the benzene ring.
Experimental Protocols
The following is a detailed methodology for the α-amylase inhibition assay as described in the cited literature.[1]
α-Amylase Inhibition Assay
This in vitro assay quantifies the inhibitory effect of a compound on the activity of α-amylase. The assay is based on the colorimetric measurement of the reduction of 3,5-dinitrosalicylic acid (DNSA) by the reducing sugars produced from starch hydrolysis by the enzyme.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in buffer)
-
3,5-dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate solution
-
Phosphate buffer (pH 6.9)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (positive control)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in the appropriate phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a microplate well, mix a solution of the test compound at various concentrations with the α-amylase enzyme solution. A control containing the enzyme and solvent (without the test compound) and a blank containing the buffer and test compound (without the enzyme) are also prepared. Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the starch solution to all wells. Incubate the mixture for a further period (e.g., 20 minutes) at the same temperature.
-
Termination of Reaction and Color Development: Stop the reaction by adding the DNSA reagent. Heat the microplate in a boiling water bath for a set time (e.g., 5-15 minutes) to facilitate color development. After cooling to room temperature, add sodium potassium tartrate solution to stabilize the color.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental and Conceptual Frameworks
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual basis of structure-activity relationship studies.
Caption: Workflow of the in vitro α-amylase inhibition assay.
Caption: Conceptual diagram of a Structure-Activity Relationship (SAR) study.
References
Orthogonal Validation of 3-Benzodioxol-5-yl-benzoic acid's Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological effects of 3-Benzodioxol-5-yl-benzoic acid, based on the activities of structurally related compounds. Due to the limited publicly available data on the specific biological effects of 3-Benzodioxol-5-yl-benzoic acid, this document leverages experimental data from analogous benzodioxole and benzoic acid derivatives to provide an orthogonal validation of its potential therapeutic applications. The following sections detail potential mechanisms of action, comparative quantitative data for related compounds, and detailed experimental protocols for key biological assays.
Potential Biological Activities and Mechanisms of Action
Based on the structure of 3-Benzodioxol-5-yl-benzoic acid, which incorporates both a benzodioxole and a benzoic acid moiety, several potential biological activities can be inferred from studies on related molecules. These include, but are not limited to, anticancer, anti-inflammatory, and enzyme inhibitory effects.
Anticancer Activity: Benzoic acid derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. A plausible mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
Anti-inflammatory Activity: The benzodioxole scaffold is present in compounds that act as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in leukocyte adhesion and trafficking. By blocking VLA-4, these compounds can mitigate inflammatory responses.
Enzyme Inhibition: Various derivatives of benzoic acid and benzodioxole have been demonstrated to inhibit a range of enzymes, including c-Src kinase and α-amylase. Inhibition of these enzymes has therapeutic implications in cancer and diabetes, respectively.
Comparative Quantitative Data of Structurally Related Compounds
The following tables summarize quantitative data for compounds structurally related to 3-Benzodioxol-5-yl-benzoic acid, providing a benchmark for its potential efficacy.
Table 1: Cytotoxicity of Benzoic Acid Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Exposure Time (hours) |
| Benzoic Acid | MG63 (Bone Cancer) | 85.54 ± 3.17 | 48 |
| Benzoic Acid | CRM612 (Lung Cancer) | 102.1 ± 5.45 | 48 |
| Benzoic Acid | A673 (Bone Cancer) | 115.8 ± 7.21 | 48 |
| Benzoic Acid | HeLa (Cervical Cancer) | 125.3 ± 9.87 | 48 |
| Benzoic Acid | HUH7 (Liver Cancer) | 145.6 ± 11.2 | 48 |
Data from a study on the cytotoxic effects of benzoic acid on various cancer cell lines.
Table 2: VLA-4 Antagonist Activity of a Benzoxazole Derivative
| Compound | Assay | IC50 (nM) |
| Benzoxazole Derivative (9a) | VLA-4/VCAM-1 Binding | 1.3 |
Data from a study on bioisosteric replacement of anilide with benzoxazole to develop potent VLA-4 antagonists.
Table 3: Enzyme Inhibitory Activity of Benzodioxole and Benzoic Acid Derivatives
| Compound | Target Enzyme | IC50 |
| N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine | c-Src Kinase | 2.5 nM |
| Methyl 2-(6-(2-bromobenzoyl)benzo[d][1]dioxol-5-yl)acetate | α-amylase | 2.57 µg/mL |
| 2-(6-benzoylbenzo[d][1]dioxol-5-yl)acetic acid | α-amylase | 4.12 µg/mL |
| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | Tyrosinase | 1.09 µM |
Data compiled from studies on c-Src/Abl kinase inhibitors and α-amylase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the orthogonal validation of 3-Benzodioxol-5-yl-benzoic acid's effects.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay determines the inhibitory activity of a compound on histone deacetylase enzymes.
Materials:
-
Recombinant HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a stop solution like Trichostatin A)
-
96-well black microplates
-
Microplate fluorometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop and Develop: Add the developer solution to each well to stop the reaction and initiate the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
VLA-4 Adhesion Assay
This protocol measures the ability of a compound to inhibit the adhesion of VLA-4 expressing cells to VCAM-1.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat cells)
-
Recombinant human VCAM-1
-
Assay buffer (e.g., HBSS with 1 mM MnCl2)
-
Calcein-AM (fluorescent dye)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 overnight at 4°C.
-
Cell Labeling: Label the VLA-4 expressing cells with Calcein-AM.
-
Compound Incubation: Incubate the labeled cells with various concentrations of the test compound for 30 minutes at room temperature.
-
Adhesion: Add the cell-compound mixture to the VCAM-1 coated wells and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Fluorescence Measurement: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the potential signaling pathway and a general experimental workflow.
Caption: Potential VLA-4 Antagonism Pathway.
Caption: General Drug Discovery Workflow.
References
A Comparative Analysis of 3-Benzodioxol-5-yl-benzoic Acid Derivatives and Related Congeners: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the 1,3-benzodioxole moiety, a common scaffold in natural products and synthetic medicinal chemistry, presents a versatile starting point for the design of novel therapeutic agents. This guide offers a comparative analysis of the biological activities of derivatives of 3-benzodioxol-5-yl-benzoic acid and structurally related compounds, with a focus on their potential as anti-inflammatory, anticancer, and antidiabetic agents. The information presented herein is compiled from recent studies to aid in the rational design and development of new chemical entities.
This publication synthesizes findings on various benzodioxole derivatives, providing a comparative look at their performance in key biological assays. While a comprehensive head-to-head comparison of a homologous series of 3-benzodioxol-5-yl-benzoic acid derivatives is not extensively available in the current literature, this guide draws upon published data for closely related structures to provide valuable insights into their structure-activity relationships (SAR).
Data Presentation: A Comparative Overview of Biological Activities
The biological activities of two distinct series of benzodioxole derivatives are summarized below. The first table details the anti-inflammatory and cytotoxic effects of 2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetic acid derivatives, while the second table presents the α-amylase inhibitory and cytotoxic activities of benzodioxole carboxamide derivatives.
Table 1: In Vitro COX Inhibitory Activity and Cytotoxicity of 2-(6-Benzoylbenzo[d][1][2]dioxol-5-yl)acetic Acid Derivatives
| Compound ID | Substitution on Benzoyl Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Cytotoxicity IC₅₀ (µM) vs. Cancer Cell Lines |
| 4a | H | >100 | 2.4 | >41.6 | >50 (MCF-7, A549, HeLa, OVCAR-3) |
| 4b | 4-F | >100 | 1.8 | >55.5 | >50 (MCF-7, A549, HeLa, OVCAR-3) |
| 4c | 4-Cl | >100 | 1.5 | >66.6 | >50 (MCF-7, A549, HeLa, OVCAR-3) |
| 4d | 4-Br | >100 | 1.2 | >83.3 | >50 (MCF-7, A549, HeLa, OVCAR-3) |
| 4e | 3-Br | >100 | 2.1 | >47.6 | >50 (MCF-7, A549, HeLa, OVCAR-3) |
| 4f | 2,4-diCl | >100 | 0.9 | >111.1 | >50 (MCF-7, A549, HeLa, OVCAR-3) |
| Celecoxib | - | 3.2 | 0.08 | 40 | - |
Data sourced from a study on novel benzodioxole derivatives as COX inhibitors and cytotoxic agents.
Table 2: In Vitro α-Amylase Inhibitory Activity and Cytotoxicity of Benzodioxole Carboxamide Derivatives
| Compound ID | Amide Moiety | α-Amylase IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) vs. Hek293t (Normal Cell Line) | Cytotoxicity IC₅₀ (µM) vs. Cancer Cell Lines (A549, HeLa, MCF-7, OVCAR-3) |
| IIa | N-(3-chlorophenyl) | 0.85 | >150 | >150 |
| IIc | N-(3-(trifluoromethyl)phenyl) | 0.68 | >150 | IId: 26-65 |
| IId | N-(3-bromophenyl) | - | - | 26-65 |
Data from a study on novel benzodioxole derivatives as antidiabetic agents. Note that the cytotoxicity for IId is presented for a different derivative within the same study.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.
Synthesis of Benzodioxole Derivatives
General Procedure for the Synthesis of Benzodioxol-Carboxamides (IIa-IIe):
A series of benzodioxole carboxamide derivatives were synthesized by dissolving either 2-(benzo[d][1][2]dioxol-5-yl)acetic acid or benzo[d][1][2]dioxole-5-carboxylic acid in dichloromethane (DCM).[2] To this solution, 4-Dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) were added under an argon atmosphere.[2] After a 30-minute incubation period, the respective aniline derivatives were added, and the reaction was stirred for 48 hours.[2]
In Vitro α-Amylase Inhibitory Assay
The α-amylase inhibitory effects of the synthesized benzodioxole derivatives were assessed to determine their in vitro antidiabetic potential.[2] The assay was performed using the 3,5-dinitrosalicylic acid (DNSA) method.[2] The experiment involved incubating a solution of α-amylase (2 units/mL) with the test compounds, followed by the addition of a starch solution.[2]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the test compounds to inhibit COX-1 and COX-2 was determined using an in vitro assay.
Cytotoxicity Assay (MTS Assay)
The cytotoxicity of the benzodioxole derivatives was evaluated against various cancer cell lines and a normal cell line (Hek293t) using the MTS assay.[2] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the comparative analysis of these benzodioxole derivatives.
Caption: Simplified signaling pathway of COX-mediated inflammation.
Caption: General experimental workflow for SAR-guided drug discovery.
References
- 1. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Efficacy of Benzodioxole Carboxylic Acids, with a Focus on Piperonylic Acid
Disclaimer: Direct experimental data on the in vivo and in vitro efficacy of 3-Benzodioxol-5-yl-benzoic acid is not available in the public scientific literature. This guide provides a comparative analysis of a structurally similar and well-researched compound, Piperonylic Acid (1,3-Benzodioxole-5-carboxylic acid) , and its derivatives to serve as a valuable resource for researchers, scientists, and drug development professionals in this chemical space.
This guide presents a comprehensive comparison of the biological activities of piperonylic acid and its derivatives, supported by experimental data from various studies. The objective is to provide a clear overview of their efficacy in both cellular and whole-organism models, with detailed methodologies for key experiments and visualizations of relevant biological pathways.
In Vitro vs. In Vivo Efficacy: A Comparative Overview
Piperonylic acid and its derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A key aspect of drug development is understanding how in vitro (cellular) activity translates to in vivo (whole organism) efficacy.
Anticancer Activity
The benzodioxole moiety is a common feature in a number of anticancer agents. Derivatives of piperonylic acid have shown cytotoxic effects against various cancer cell lines in vitro. While direct in vivo anticancer studies on piperonylic acid are limited, studies on closely related compounds like piperine and other benzodioxole derivatives provide insights into their potential in vivo efficacy.
Table 1: In Vitro Anticancer Efficacy of Piperonylic Acid Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| PA-1 | Amide | A2780 (Ovarian) | 6.7 ± 0.77 |
| PA-2 | Amide | TOV-112D (Ovarian) | 5.8 ± 0.29 |
| PA-3 | Amide | SK-OV3 (Ovarian) | 48.3 ± 0.40 |
| PA-4 | Hydrazone | Hep-G2 (Hepatoblastoma) | 4.80 ± 0.04 |
| Piperic Acid | - | PC-3 (Prostate) | ~100 |
| Piperic Acid | - | MDA-MB-231 (Breast) | ~100 |
| Benzodioxol Carboxamide (IIc) | Carboxamide | - | >150 (Hek293t - normal cell line) |
Table 2: In Vivo Anticancer Efficacy of Related Benzodioxole Compounds
| Compound | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition |
| Piperine | Nude mice (xenograft) | Prostate Cancer (LNCaP) | 10 mg/kg/day (oral) | 72% reduction |
| Piperine | Nude mice (xenograft) | Prostate Cancer (DU145) | 10 mg/kg/day (oral) | 41% reduction |
| GP-2250 (oxathiazine derivative) | Nude mice (xenograft) | Ovarian Cancer (SKOV-3) | 250-1000 mg/kg/day (IP) | 30-40% reduction in tumor volume |
| MHJ-LN (piperine derivative) | Nude mice (xenograft) | Triple-Negative Breast Cancer | - | Significant antitumor activity |
Anti-inflammatory Activity
Piperonylic acid derivatives have been investigated for their anti-inflammatory properties, with promising results in both in vitro and in vivo models.
Table 3: In Vitro and In Vivo Anti-inflammatory Efficacy of Piperonylic Acid Derivatives
| Compound ID | Derivative Type | Assay | Result |
| Pyrazole-Hydrazone 16 | Hydrazone | Protein Denaturation | IC50: 36.25 µg/mL |
| Pyrazole-Hydrazone 17 | Hydrazone | Carrageenan-induced rat paw edema | 55.4% edema inhibition |
| Pyrazole-Hydrazone 18 | Hydrazone | Carrageenan-induced rat paw edema | 53.2% edema inhibition |
| Piperine | - | Carrageenan-induced rat paw edema | 54.8% edema inhibition (10 mg/kg) |
Antimicrobial Activity
The antimicrobial potential of piperonylic acid and its derivatives has been demonstrated against a range of pathogenic bacteria.
Table 4: In Vitro Antimicrobial Efficacy (MIC) of Piperonylic Acid and its Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Piperonylic Acid Derivative 4l | Pseudomonas syringae pv. actinidiae (Psa) | <50 (85% inhibition at 50 µg/mL) |
| Piperonylic Acid Derivative 4o | Pseudomonas syringae pv. actinidiae (Psa) | <50 |
| Piperonylic Acid Derivative 4v | Pseudomonas syringae pv. actinidiae (Psa) | <50 |
| Piperonylic Acid | Pseudomonas syringae pv. actinidiae (Psa) | >100 (59% inhibition at 100 µg/mL) |
| Piperonylic Acid Derivative 4e | Sarcina sp. | 80 nM |
| Piperonylic Acid Derivative 4e | Staphylococcus aureus | 110 nM |
| Piperonylic Acid Derivative 6c | Sarcina sp. | 90 nM |
Signaling Pathways and Mechanisms of Action
Piperonylic acid and its derivatives exert their biological effects through the modulation of key cellular signaling pathways. One of the prominent mechanisms is the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a crucial role in cell growth, proliferation, and survival.[1]
References
Confirming the Structure of 3-Benzodioxol-5-yl-benzoic acid: A Comparative Guide to Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative overview of key spectroscopic methods for confirming the molecular structure of 3-Benzodioxol-5-yl-benzoic acid. By presenting expected data, detailed experimental protocols, and visual workflows, this document serves as a practical reference for researchers.
Molecular Structure of 3-Benzodioxol-5-yl-benzoic acid
3-Benzodioxol-5-yl-benzoic acid (C₁₄H₁₀O₄) is a biphenyl derivative containing a benzoic acid moiety and a benzodioxole ring. Its structure, confirmed through a combination of spectroscopic techniques, is presented below.[1]
Caption: Molecular structure of 3-Benzodioxol-5-yl-benzoic acid.
Spectroscopic Analysis Workflow
The structural confirmation of an organic molecule is a systematic process.[2] A typical workflow involves multiple spectroscopic techniques to piece together the molecular puzzle.
Caption: General workflow for spectroscopic structure elucidation.
Comparative Analysis of Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~8.2 | Singlet | 1H | Ar-H |
| ~8.0 | Doublet | 1H | Ar-H |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.5 | Triplet | 1H | Ar-H |
| ~7.1 | Singlet | 1H | Ar-H |
| ~7.0 | Doublet | 1H | Ar-H |
| ~6.9 | Doublet | 1H | Ar-H |
| ~6.0 | Singlet | 2H | -O-CH₂-O- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~167 | -COOH |
| ~148 | Ar-C (quaternary) |
| ~147 | Ar-C (quaternary) |
| ~142 | Ar-C (quaternary) |
| ~131 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~122 | Ar-CH |
| ~121 | Ar-CH |
| ~108 | Ar-CH |
| ~101 | -O-CH₂-O- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7]
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2900-2800 | Medium | C-H stretch (aliphatic) |
| 1700-1680 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1250-1000 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2]
| m/z (Predicted) | Assignment |
| 242.0579 | [M]⁺ (Molecular Ion) |
| 225 | [M - OH]⁺ |
| 197 | [M - COOH]⁺ |
| 135 | [C₇H₅O₂]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-Benzodioxol-5-yl-benzoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., a TOF or Orbitrap analyzer) to confirm the elemental composition.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of 3-Benzodioxol-5-yl-benzoic acid. Each technique offers unique and complementary information, and together they allow for an unambiguous confirmation of the molecule's structure. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel organic compounds.
References
- 1. 3-Benzo[1,3]dioxol-5-yl-benzoic acid | C14H10O4 | CID 2756678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sydney.edu.au [sydney.edu.au]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldresearchersassociations.com [worldresearchersassociations.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Benzodioxol-5-yl-benzoic acid
Essential Guide to the Proper Disposal of 3-Benzo[1][2]dioxol-5-yl-benzoic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Benzo[1]dioxol-5-yl-benzoic acid, a compound that requires careful management due to its potential hazards.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the hazards associated with 3-Benzo[1]dioxol-5-yl-benzoic acid. While specific toxicological properties may not be thoroughly investigated, related compounds such as benzoic acid are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Prolonged or repeated exposure may also cause organ damage.[3][4][5]
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this substance.[4]
| PPE Item | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[6] |
| Hand Protection | Wear protective gloves (e.g., Butyl rubber, nitrile rubber).[5] |
| Skin/Body Protection | Protective work clothing, such as overalls and safety shoes.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7] |
Handle the material in a well-ventilated area or under a chemical fume hood. Avoid generating dust and do not breathe in dust, fumes, or vapors.[4][6] Do not eat, drink, or smoke when using this product.[2][3][4]
Step-by-Step Disposal Protocol
Waste material must be disposed of in accordance with national and local regulations. It is essential to contact a licensed professional waste disposal service to dispose of this material.[6]
-
Container Management :
-
Leave the chemical in its original container whenever possible.
-
Do not mix with other waste.
-
If the original container is damaged, transfer the waste to a suitable, closed container for disposal.[6]
-
Handle uncleaned containers as you would the product itself.
-
-
Waste Collection :
-
Disposal Method :
-
Environmental Precautions :
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate : Evacuate personnel from the affected area and ensure adequate ventilation.[6]
-
Containment : Cover drains to prevent the material from entering waterways.[8]
-
Cleanup :
-
Decontamination : Clean the affected area thoroughly after the material has been removed.
-
Waste Disposal : Dispose of the contained waste as a hazardous material through a licensed disposal service.[9]
Ecotoxicity Data for Benzoic Acid (as a reference)
The following table summarizes ecotoxicity data for benzoic acid, a related compound. This information highlights the potential environmental impact and underscores the importance of proper disposal.
| Test | Species | Result | Exposure Time |
| EC50 | Photobacterium phosphoreum | 17 mg/L | 30 min |
| LC50 | Fish | 47.3 mg/L | 96 h |
| EC50 | Daphnia magna (Crustacea) | >100 mg/L | 48 h |
Data is for Benzoic Acid and should be used as a reference. Specific data for 3-Benzo[1]dioxol-5-yl-benzoic acid may vary.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of 3-Benzo[1]dioxol-5-yl-benzoic acid.
Caption: Disposal workflow for 3-Benzo[1]dioxol-5-yl-benzoic acid.
References
- 1. 3-Benzo[1,3]dioxol-5-yl-benzoic acid | C14H10O4 | CID 2756678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
